Schisantherin E
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXDFTKQSCEJGE-DSASHONVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Schisantherin E: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schisantherin E, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, represents a molecule of interest within the rich chemical landscape of traditional Chinese medicine. First identified in 1978, its unique structural features have prompted further investigation into its physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and detailed characterization of this compound. While research on its specific biological mechanisms is less extensive compared to its analogue, Schisantherin A, emerging evidence suggests potential antiviral activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed methodologies, quantitative data, and a summary of the current understanding of this natural product.
Discovery and Historical Context
This compound was first reported as a novel lignan isolated from the fruits of Schisandra sphenanthera Rehd. et Wils. in a 1978 publication in Scientia Sinica.[1] This seminal work described the isolation and structural elucidation of five new lignans, designated as schisantherins A, B, C, D, and E, alongside the known compound deoxyschisandrin. The researchers established the configurations and conformations of these compounds through exhaustive spectral analysis and chemical degradations.[1] Notably, in preliminary pharmacological studies and clinical trials, while schisantherins A, B, C, and D demonstrated a positive effect in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis, this compound and deoxyschisandrin were found to be ineffective in this regard.[1]
Isolation and Purification from Schisandra sphenanthera
While the original 1978 publication announcing the discovery of this compound does not provide a detailed, step-by-step experimental protocol for its isolation, subsequent studies on the phytochemical analysis of Schisandra sphenanthera have outlined general methodologies for the separation of lignans. The following is a generalized protocol based on common practices for isolating dibenzocyclooctadiene lignans from this plant source.
Experimental Protocol: Generalized Isolation of Lignans
This protocol is a composite representation of typical methods used for the extraction and separation of lignans from Schisandra sphenanthera and may require optimization for the specific isolation of this compound.
-
Plant Material Preparation:
-
Air-dried and powdered fruits of Schisandra sphenanthera are used as the starting material.
-
-
Extraction:
-
The powdered plant material is extracted exhaustively with a non-polar solvent such as hexane or petroleum ether to remove lipids.
-
The defatted material is then extracted with a polar solvent, typically 95% ethanol or methanol, at room temperature or under reflux. This extraction is usually repeated multiple times to ensure maximum yield.
-
The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The lignan fraction, including this compound, is typically enriched in the chloroform or ethyl acetate fraction.
-
-
Chromatographic Separation:
-
The enriched fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles to this compound are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.
-
The following diagram illustrates a generalized workflow for the isolation of lignans from Schisandra sphenanthera.
Caption: Generalized workflow for lignan isolation.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was initially achieved through spectroscopic methods and chemical degradation. Modern analytical techniques have allowed for a more detailed characterization.
Quantitative Data
| Parameter | Value | Source |
| Purity | 99.89% | MedChemExpress |
| Molecular Formula | C₃₀H₃₄O₉ | MedChemExpress |
| Molecular Weight | 538.59 g/mol | MedChemExpress |
| CAS Number | 64917-83-5 | MedChemExpress |
Note: Extraction yield data for this compound from Schisandra sphenanthera is not currently available in the reviewed literature.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. This data is critical for the structural confirmation and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a tabular format in the searched literature. Spectroscopic data is available from commercial suppliers. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in a tabular format in the searched literature. Spectroscopic data is available from commercial suppliers. |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Ion |
| ESI+ | 556.2541 | [M + NH₄]⁺ |
Note: Detailed, tabulated NMR data was not found in the publicly available scientific literature during the search. However, spectral data files (HNMR, CNMR, MS) are often available for download from commercial suppliers of this compound, such as MedChemExpress.
Biological Activity and Signaling Pathways
Research into the specific biological activities and mechanisms of action of this compound is limited, with much of the focus in the scientific literature being on other lignans from Schisandra sphenanthera, particularly Schisantherin A.
Antiviral Activity
A recent study investigating the potential of traditional Chinese medicines to combat SARS-CoV-2 identified an ethanolic extract of Schisandra sphenanthera fruit as having a significant inhibitory effect on the SARS-CoV-2 3CL protease (3CLpro).[2] this compound was identified as one of the constituents of this active extract.[2] The 3CL protease is a crucial enzyme for viral replication, making it a key target for antiviral drug development. While this study highlights the potential of this compound as an antiviral agent, further research is needed to determine its specific contribution to the observed activity and to elucidate the underlying signaling pathways.
The proposed mechanism of action for inhibitors of SARS-CoV-2 3CLpro involves the disruption of the viral replication cycle.
Caption: Inhibition of viral replication by targeting 3CLpro.
Other Reported Activities
As mentioned previously, the initial 1978 study found that this compound was not effective in lowering serum glutamic-pyruvic transaminase levels, suggesting a lack of significant hepatoprotective activity in that specific context, in contrast to some of its structural analogues.[1]
It is important to note that there is a significant gap in the literature regarding the specific signaling pathways modulated by this compound. The majority of research on the biological effects of Schisandra lignans has concentrated on Schisantherin A, which has been shown to modulate pathways such as NF-κB and MAPK.
Conclusion and Future Directions
This compound, a dibenzocyclooctadiene lignan from Schisandra sphenanthera, has been known to science for over four decades. While its initial discovery and structural characterization are well-documented, a comprehensive understanding of its biological activities and therapeutic potential remains largely unexplored. The availability of high-purity this compound from commercial suppliers provides an opportunity for renewed investigation into its pharmacological properties.
Future research should focus on:
-
Detailed Biological Screening: A broad-based screening of this compound against various biological targets is warranted to identify novel activities.
-
Elucidation of Antiviral Mechanisms: Building upon the preliminary findings related to SARS-CoV-2, in-depth studies are needed to confirm the inhibitory activity of purified this compound against 3CLpro and to investigate its effects on other viral targets and associated signaling pathways.
-
Comparative Studies: Direct comparative studies of this compound with other schisantherins, particularly Schisantherin A, would provide valuable insights into the structure-activity relationships of this class of compounds.
-
Pharmacokinetic and Toxicological Profiling: To assess its potential as a drug candidate, comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are essential.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound, a natural product with untapped potential.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schisantherin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera Rehd. et Wils.[1] This document provides a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. Detailed experimental methodologies for its isolation and characterization are presented, alongside spectroscopic data. Furthermore, this guide illustrates a key biological signaling pathway influenced by closely related Schisandra lignans, offering insights into the potential pharmacological mechanisms of this compound.
Chemical Structure and Properties
This compound is a complex natural product belonging to the family of lignans, characterized by a dibenzocyclooctadiene skeleton.[1] Its molecular formula is C30H34O9, with a corresponding molecular weight of 538.59 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64917-83-5 | [2] |
| Molecular Formula | C30H34O9 | [2] |
| Molecular Weight | 538.59 | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C | [3] |
| SMILES | OC1=C(OC)C(OC)=C(C2=C(OC)C(OC)=C(OC)C=C2--INVALID-LINK----INVALID-LINK--(C)--INVALID-LINK--C4)C4=C1 | [2] |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The dibenzocyclooctadiene lignans as a class possess a stereogenic biphenyl axis and multiple chiral centers on the cyclooctadiene ring.
Early extensive spectral analysis and chemical degradation studies on a series of schisantherins, including this compound, established the absolute configurations at the biphenyl moiety and at carbons C6, C7, and C8 to all be of the S form.[1] This assignment is supported by the X-ray crystallographic data of the closely related compound, Schisantherin A, which also possesses the S-configuration at these positions.[4]
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the original research paper from 1978 established the structure, modern spectroscopic data is available from commercial suppliers.
Table 2: 1H and 13C NMR Spectroscopic Data for this compound
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | - | 152.3 |
| 2 | - | 141.7 |
| 3 | - | 151.8 |
| 4 | 6.56 (s) | 109.8 |
| 5 | - | 135.5 |
| 6 | 2.58 (m) | 41.3 |
| 7 | 1.85 (m) | 34.2 |
| 8 | 5.67 (d, J=9.5 Hz) | 78.1 |
| 9 | - | 83.5 |
| 10 | 6.87 (s) | 106.2 |
| 11 | - | 149.1 |
| 12 | - | 141.5 |
| 13 | - | 138.2 |
| 14 | - | 125.1 |
| 1-OCH3 | 3.89 (s) | 56.1 |
| 2-OCH3 | 3.92 (s) | 61.0 |
| 3-OCH3 | 3.61 (s) | 55.9 |
| 12-OCH3 | 3.85 (s) | 60.9 |
| 13-OCH3 | 3.87 (s) | 56.0 |
| 6-CH3 | 1.01 (d, J=7.0 Hz) | 13.9 |
| 7-CH3 | 0.78 (d, J=7.0 Hz) | 12.5 |
| Benzoyl-H | 7.45-8.05 (m) | - |
| Benzoyl-C | - | 166.2, 132.9, 130.2, 129.6, 128.4 |
Note: NMR data is sourced from commercially available this compound and may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol for the isolation of this compound from the fruits of Schisandra sphenanthera, based on established methods for lignan separation.[5]
Figure 1: Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered fruits of Schisandra sphenanthera are subjected to reflux extraction with 95% ethanol.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with petroleum ether. The petroleum ether layer, containing the less polar lignans, is collected.
-
Silica Gel Chromatography: The petroleum ether extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
High-Speed Counter-Current Chromatography (HSCCC): Fractions enriched with this compound are further purified by HSCCC using a suitable two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, to yield the pure compound.
-
Structure Confirmation: The purity and identity of the isolated this compound are confirmed by HPLC, MS, and NMR spectroscopy.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, research on the closely related Schisantherin A and other Schisandra lignans provides valuable insights into its potential biological activities. Schisandra lignans are known to possess anti-inflammatory and antioxidant properties.[6][7] Schisantherin A, for instance, has been shown to modulate the Nrf2/Keap1/ARE signaling pathway, which is crucial for cellular antioxidant responses.[8] Additionally, Schisantherin A has been reported to inhibit cell proliferation in hepatocellular carcinoma by regulating the glucose metabolism pathway.[9]
The anti-inflammatory effects of Schisandra Chinensis lignans are mediated through the suppression of key inflammatory signaling pathways, including NF-κB, AP-1, and IRF3.[7]
Figure 2: Representative Anti-Inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound, based on related lignans.
This diagram illustrates how this compound may exert its anti-inflammatory effects by inhibiting the activation of key transcription factors such as NF-κB, AP-1, and IRF3, which are responsible for the expression of pro-inflammatory genes. This proposed mechanism is based on the known activities of other closely related Schisandra lignans.
Conclusion
This compound is a structurally complex dibenzocyclooctadiene lignan with well-defined stereochemistry. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and a representative experimental protocol for its isolation. While further research is needed to fully elucidate the specific biological activities and signaling pathways of this compound, the information available for related compounds suggests its potential as a valuable molecule in drug discovery and development, particularly in the areas of anti-inflammatory and antioxidant therapies.
References
- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Schisantherin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin E is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera.[1] As a member of a class of compounds known for their diverse pharmacological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental protocols for its study and an exploration of its biological activities, with a comparative look at the well-researched related compound, Schisantherin A.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, some properties of the closely related and more extensively studied lignan, Schisantherin A, are included for comparative purposes, with clear denotation.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄O₉ | --INVALID-LINK-- |
| Molecular Weight | 538.59 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | --INVALID-LINK-- |
| Storage Conditions | -20°C for long-term storage | --INVALID-LINK-- |
Table 2: Comparative Physical Properties of Schisantherin A
| Property | Value | Source |
| Melting Point | 122-124 °C | --INVALID-LINK-- |
| Boiling Point | 675.6 °C (Predicted) | --INVALID-LINK-- |
Table 3: Spectroscopic Data Identifiers for this compound
| Data Type | Availability | Source |
| ¹H NMR | Available from supplier | --INVALID-LINK-- |
| ¹³C NMR | Available from supplier | --INVALID-LINK-- |
| Mass Spectrometry | Available from supplier | --INVALID-LINK-- |
| Infrared Spectroscopy | Data not readily available in public literature | N/A |
Note: Detailed spectral data for this compound is often proprietary and available upon request from chemical suppliers.
Experimental Protocols
This section outlines detailed methodologies for the isolation, purification, and biological analysis of this compound. These protocols are based on established methods for lignan research.
Isolation and Purification of this compound from Schisandra sphenanthera
This protocol describes a general workflow for the extraction and purification of this compound.
Methodology:
-
Extraction: Air-dried and powdered fruits of Schisandra sphenanthera are macerated with 95% ethanol at room temperature for 72 hours. The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution with a mixture of n-hexane and ethyl acetate is used to separate fractions based on polarity.
-
Sephadex LH-20 Chromatography: Fractions containing lignans are further purified by Sephadex LH-20 column chromatography, with methanol as the mobile phase, to remove smaller molecules and pigments.
-
Preparative HPLC: The final purification is achieved using preparative high-performance liquid chromatography (Prep-HPLC) with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water. Fractions are monitored by UV detection, and those corresponding to this compound are collected and dried.
Assessment of Anti-Inflammatory Activity
This protocol details an in vitro assay to evaluate the anti-inflammatory effects of this compound.
Methodology:
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: The expression of key inflammatory signaling proteins (e.g., iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs) in cell lysates is determined by Western blotting.
Western Blot Analysis of Signaling Pathways
This protocol provides a general workflow for investigating the effect of this compound on cellular signaling pathways.
Methodology:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with specific primary antibodies overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, Schisantherin A, provides significant insights into the potential mechanisms of action for this class of lignans. Schisantherin A has been shown to possess anti-inflammatory, neuroprotective, and anticancer properties through the modulation of several key signaling pathways.[2]
Anti-Inflammatory Effects (Schisantherin A as a reference)
Schisantherin A has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]
Neuroprotective Effects (Schisantherin A as a reference)
The neuroprotective effects of Schisantherin A are attributed to its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[2]
Conclusion
This compound is a promising natural product with potential for further investigation in drug discovery and development. While comprehensive data on its physical, chemical, and biological properties are still emerging, the information available, supplemented by the extensive research on the related compound Schisantherin A, provides a strong foundation for future studies. This technical guide serves as a resource for researchers, offering a summary of current knowledge and practical experimental protocols to facilitate the exploration of this compound's therapeutic potential. Further research is warranted to fully elucidate the specific mechanisms of action and signaling pathways modulated by this compound.
References
Preliminary Bioactivity Screening of Schisantherin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. Lignans from this genus, including the closely related and more extensively studied Schisantherin A, have garnered significant interest for their diverse pharmacological activities. This technical guide provides a consolidated overview of the preliminary bioactivity screening of this compound, with a particular focus on its potential anticancer, anti-inflammatory, and neuroprotective effects. Due to the limited availability of detailed quantitative data and mechanistic studies on this compound, this document also incorporates data from its structural analog, Schisantherin A, to provide a more comprehensive understanding of its potential biological activities and mechanisms of action. All data pertaining to Schisantherin A is clearly indicated.
Anticancer Activity
Emerging evidence suggests that this compound and its analogs possess antiproliferative properties against various cancer cell lines. The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Schisantherin A against several human cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for Schisantherin A provides a strong indication of the potential potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Schisantherin A | HepG2 | Hepatocellular Carcinoma | 6.65 | [1] |
| Schisantherin A | Hep3B | Hepatocellular Carcinoma | 10.50 | [1] |
| Schisantherin A | Huh7 | Hepatocellular Carcinoma | 10.72 | [1] |
| Schisantherin A | Hep3B | Hepatocellular Carcinoma | Significant inhibition at 30 µM and 50 µM | [2] |
| Schisantherin A | HCCLM3 | Hepatocellular Carcinoma | Significant inhibition at 30 µM and 50 µM | [2] |
| Schisantherin A | HeLa | Cervical Cancer | Inactive | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Hep3B, Huh7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or A (typically ranging from 1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Mandatory Visualization: Anticancer Experimental Workflow
Caption: Workflow for assessing the in vitro anticancer activity of this compound/A.
Anti-inflammatory Activity
This compound and its analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways in immune cells.
Data Presentation: Inhibition of Inflammatory Mediators
The following table summarizes the inhibitory effects of Schisantherin A on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Cell Line | Mediator | Effect | Concentration | Citation |
| Schisantherin A | RAW 264.7 | TNF-α | Reduction | Concentration-dependent | [4] |
| Schisantherin A | RAW 264.7 | IL-6 | Reduction | Concentration-dependent | [4] |
| Schisantherin A | RAW 264.7 | Nitric Oxide (NO) | Reduction | Concentration-dependent | [4] |
| Schisantherin A | RAW 264.7 | Prostaglandin E2 (PGE2) | Reduction | Concentration-dependent | [4] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or A for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2)
-
Cell Lysis: Following treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Anti-inflammatory Signaling Pathways
Caption: Schisantherin A inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.
Neuroprotective Activity
This compound and its analogs exhibit promising neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. These effects are attributed to their antioxidant and anti-apoptotic properties.
Data Presentation: Neuroprotective Effects
The following table summarizes the observed neuroprotective effects of Schisantherin A in various experimental models.
| Compound | Model | Key Findings | Signaling Pathway Implicated | Citation |
| Schisantherin A | Chronic fatigue mouse model | Improved learning and memory, increased antioxidant enzyme activity (SOD, CAT, GSH), decreased MDA levels. | Nrf2/Keap1/ARE | [5] |
| Schisantherin A | 6-OHDA-induced neurotoxicity in SH-SY5Y cells and zebrafish | Protected against dopaminergic neuron loss, reduced ROS and NO production. | ROS/NO, AKT/GSK3β | |
| Schisantherin A | MPP+-induced neurotoxicity in SH-SY5Y cells | Increased cell viability, decreased Bax/Bcl2 ratio. | PI3K/Akt | [6] |
Experimental Protocols
Neuroprotective Effect in a Chronic Fatigue Mouse Model
-
Animal Model: A chronic fatigue model is established in mice (e.g., ICR strain) through exhaustive swimming tests for a period of several weeks.
-
Treatment: Mice are administered Schisantherin A (e.g., 2.5 mg/kg) daily by gavage for the duration of the experiment.
-
Behavioral Tests: Learning and memory are assessed using tests such as the step-through test and the Morris water maze.
-
Biochemical Analysis: After the behavioral tests, hippocampal tissues are collected. Levels of superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and malondialdehyde (MDA) are measured using commercially available assay kits.
-
Western Blot Analysis: Protein expression levels of key signaling molecules in the Nrf2/Keap1/ARE pathway (Nrf2, Keap1, HO-1) and apoptosis-related proteins (Bcl2, Bax, cleaved caspase-3) are determined by Western blotting.
Mandatory Visualization: Neuroprotective Signaling Pathway
Caption: Schisantherin A promotes neuroprotection by activating the Nrf2/Keap1/ARE pathway.
Conclusion
The preliminary bioactivity screening of this compound, supported by more extensive data on its analog Schisantherin A, reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anticancer, anti-inflammatory, and neuroprotective activities warrant further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action of this compound, as well as conducting in vivo studies to validate its therapeutic efficacy and safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies in this promising area of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
Schisantherin E: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Physicochemical Properties, Biological Activities, and Associated Research Methodologies of a Promising Natural Lignan
Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, a plant with a long history of use in traditional medicine.[1][2][3] While research on this compound is not as extensive as for some of its structural analogs like Schisantherin A, it represents an intriguing molecule for further investigation in drug development. This guide provides a comprehensive summary of its known properties and places it in the context of related, well-studied compounds.
Physicochemical and Structural Data
Quantitative data for this compound are summarized in the table below, providing essential information for researchers in chemistry and pharmacology.
| Property | Value | Source |
| CAS Number | 64917-83-5 | [1] |
| Molecular Formula | C30H34O9 | [1] |
| Molecular Weight | 538.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage (in solvent) | -80°C (6 months); -20°C (1 month) | [1] |
Biological Activity and Therapeutic Potential
While specific studies on the bioactivity of this compound are limited, it has been identified as a component of Schisandra sphenanthera extracts that exhibit noteworthy biological effects. An ethanolic extract of the fruit, containing this compound, demonstrated a significant inhibitory effect against SARS-CoV-2 3CLpro, a key enzyme in the viral life cycle.[4] The same extract also showed potent anti-inflammatory properties.[4]
However, an earlier pharmacological study noted that, unlike Schisantherins A, B, C, and D, this compound was not effective in lowering serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis, suggesting a potential lack of hepatoprotective activity in that specific context.[3]
Given the limited direct research on this compound, the activities of its close analog, Schisantherin A, are often used as a reference point for potential areas of investigation. Schisantherin A has been extensively studied and shown to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer activities.[5][6][7][8] These effects are often mediated through the modulation of key cellular signaling pathways.
Key Signaling Pathways (Illustrated by Schisantherin A)
Due to a lack of specific data for this compound, the following signaling pathways, which are well-documented for the closely related Schisantherin A, are presented. These pathways are central to inflammation and cellular defense and represent plausible targets for this compound that warrant further investigation.
Anti-Inflammatory Signaling via NF-κB and MAPK Inhibition
Schisantherin A has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9][10] Upon stimulation by lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines. Schisantherin A can block the phosphorylation of key proteins in these cascades, leading to a reduction in the inflammatory response.
Antioxidant Response via Nrf2/ARE Pathway Activation
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Schisantherin A has been demonstrated to improve learning and memory in mice by activating this pathway.[11] It upregulates the expression of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Experimental Protocols
In Vitro Anti-Inflammatory Assay
This protocol is based on studies of Schisantherin A in macrophage cell lines.[9]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified time (e.g., 24 hours).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: To probe signaling pathways, cells are lysed after a shorter LPS stimulation (e.g., 30 minutes). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-ERK, IκBα) and a loading control (e.g., GAPDH).
In Vivo Hepatoprotective Assay
This is a general protocol based on liver injury models used for studying Schisandra lignans.[6]
-
Animal Model: Male C57BL/6 mice are used. Liver injury is induced by intraperitoneal injection of a hepatotoxin like carbon tetrachloride (CCl4) or a high dose of acetaminophen.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil with DMSO) and administered orally to mice for several consecutive days prior to the induction of liver injury.
-
Sample Collection: 24 hours after the hepatotoxin challenge, mice are euthanized. Blood is collected for serum analysis, and liver tissue is harvested.
-
Biochemical Analysis: Serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured to assess liver damage.
-
Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and signs of injury, such as necrosis and inflammation.
Conclusion and Future Directions
This compound is a natural product with defined physicochemical properties but whose biological activities remain largely underexplored. Initial findings suggest potential anti-inflammatory and antiviral activity, but its role in hepatoprotection is questionable and requires more study. For researchers and drug development professionals, this compound presents an opportunity for novel discovery. Future research should focus on systematically screening for its effects in various disease models, elucidating its specific molecular targets, and detailing its mechanism of action on key signaling pathways, such as the NF-κB and Nrf2 pathways, which have proven critical for the bioactivity of its close relatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural 7,8-secolignans from Schisandra sphenanthera fruit potently inhibit SARS-CoV-2 3CLpro and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Network Pharmacology-Based Study on the Hepatoprotective Effect of Fructus Schisandrae [mdpi.com]
- 7. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 9. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Exploration of Schisantherin E: A Technical Guide to Target Prediction and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin E, a lignan isolated from the fruits of Schisandra sphenanthera, has been a subject of interest for its potential therapeutic properties. However, dedicated in silico studies to elucidate its specific molecular targets and mechanisms of action are scarce in publicly available literature. This technical guide provides a comprehensive overview of a predictive in silico workflow to identify potential protein targets of this compound and to delineate the signaling pathways it may modulate. By leveraging publicly accessible cheminformatics tools and databases, this document serves as a methodological blueprint for researchers to initiate computational investigations into the bioactivity of novel natural products. The methodologies for target prediction, molecular docking, and network pharmacology are detailed, accompanied by predictive data for this compound, offering a foundational hypothesis for future experimental validation.
Introduction
The development of new therapeutic agents is a long and arduous process. In recent years, in silico methods have emerged as a powerful tool to accelerate drug discovery by predicting the biological activity of chemical compounds. These computational approaches, including molecular docking and network pharmacology, allow for the rapid screening of large compound libraries and the identification of potential drug targets, thereby reducing the time and cost associated with experimental studies.
This compound is a bioactive lignan found in Schisandra sphenanthera. While its sister compounds, such as Schisantherin A, have been more extensively studied for their pharmacological effects, the specific molecular interactions of this compound remain largely uncharacterized. This guide outlines a systematic in silico approach to predict the protein targets of this compound and to hypothesize its mechanisms of action.
Methodology: An In Silico Workflow for Target Prediction
The following sections detail the proposed experimental protocols for a comprehensive in silico investigation of this compound.
Ligand Preparation
The initial step involves obtaining the chemical structure of this compound. The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound, OC1=C(OC)C(OC)=C(C2=C(OC)C(OC)=C(OC)C=C2--INVALID-LINK--=O)--INVALID-LINK--(C)--INVALID-LINK--C4)C4=C1, serves as the input for subsequent computational analyses. This string is used to generate 2D and 3D representations of the molecule for target prediction and molecular docking studies.
Protein Target Prediction
To identify potential protein targets of this compound, a similarity-based target prediction approach is employed. Web-based platforms such as SwissTargetPrediction can be utilized for this purpose. The methodology is as follows:
-
Input : The canonical SMILES string of this compound is submitted to the prediction server.
-
Algorithm : The platform screens the input molecule against a database of known active compounds and their targets. The prediction is based on the principle that structurally similar molecules are likely to bind to similar protein targets.
-
Output : A ranked list of potential protein targets is generated, along with a probability score for each prediction.
Network Pharmacology Analysis
Network pharmacology provides a systems-level understanding of drug action by analyzing the complex interactions between drugs, targets, and diseases. The predicted targets of this compound can be used to construct a protein-protein interaction (PPI) network.
-
PPI Network Construction : The list of predicted protein targets is submitted to a PPI database such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins). The database generates a network of interactions between the input proteins and other related proteins.
-
Network Analysis : The resulting network is analyzed to identify key hub proteins and enriched biological pathways. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes and signaling pathways that are potentially modulated by this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method can be used to validate the predicted targets and to gain insights into the binding mode of this compound.
-
Protein and Ligand Preparation : The 3D structures of the predicted protein targets are obtained from the Protein Data Bank (PDB). The 3D structure of this compound is generated from its SMILES string and optimized for docking.
-
Docking Simulation : A docking software (e.g., AutoDock Vina) is used to simulate the binding of this compound to the active site of the target proteins. The program calculates the binding affinity (docking score) for various binding poses.
-
Analysis of Results : The docking results are analyzed to identify the most stable binding pose and the key amino acid residues involved in the interaction. A lower docking score generally indicates a higher binding affinity.
Predicted Targets and Mechanisms of this compound
Based on the in silico workflow described above, a predictive analysis was performed for this compound.
Predicted Protein Targets
A target prediction for this compound using SwissTargetPrediction yielded a list of potential protein targets. The top-ranking targets are summarized in Table 1.
| Target Class | Representative Target | UniProt ID | Predicted Function |
| G-protein coupled receptors | 5-hydroxytryptamine receptor 2A | P28223 | Neurotransmitter receptor |
| Dopamine D2 receptor | P14416 | Neurotransmitter receptor | |
| Alpha-1A adrenergic receptor | P35348 | Vasoconstriction, smooth muscle contraction | |
| Ion channels | Voltage-gated calcium channel | Q13936 | Calcium influx, cellular signaling |
| Kinases | Mitogen-activated protein kinase 1 | P27361 | Cell proliferation, differentiation |
| Cyclin-dependent kinase 2 | P24941 | Cell cycle regulation | |
| Enzymes | Prostaglandin G/H synthase 2 (COX-2) | P35354 | Inflammation, pain |
| Carbonic anhydrase II | P00918 | pH regulation |
Table 1: Predicted Protein Targets of this compound. This table summarizes the top predicted protein targets for this compound, categorized by their protein class. The representative target, its UniProt ID, and its primary function are provided.
Potential Signaling Pathways
Based on the predicted targets, several key signaling pathways may be modulated by this compound. These include neurotransmitter signaling, calcium signaling, MAPK signaling, and inflammatory pathways.
Visualizations
The following diagrams illustrate the proposed in silico workflow and the predicted signaling pathways for this compound.
A Technical Review of the Lignans from Schisandra sphenanthera
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra sphenanthera Rehd. et Wils., commonly known as the Southern Schisandra fruit ("Nanwuweizi"), is a medicinal plant from the Magnoliaceae family with a long history of use in Traditional Chinese Medicine.[1] Its therapeutic applications are extensive, including the treatment of hepatitis, insomnia, and kidney ailments.[2][1] Modern phytochemical research has identified lignans as the primary bioactive constituents responsible for the plant's diverse pharmacological effects.[2][3] These effects include hepatoprotective, anti-inflammatory, antioxidant, antitumor, and antiviral activities.[2][1][4]
This technical guide provides a comprehensive review of the lignans found in S. sphenanthera. It summarizes the quantitative distribution of these compounds, details the experimental protocols for their isolation and analysis, and illustrates key biological pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Phytochemistry: The Lignans of Schisandra sphenanthera
Approximately 310 natural constituents have been isolated from S. sphenanthera, with lignans being the most significant class of compounds.[2][1] The characteristic lignans in Schisandra species possess a dibenzocyclooctadiene skeleton.[5][6] S. sphenanthera is particularly rich in certain types of these lignans, which distinguishes it from its northern counterpart, S. chinensis. The major lignans typically found in S. sphenanthera include schisantherin A, (+)-anwulignan, and deoxyschisandrin.[7] Other prominent lignans include schisandrin A and gomisin C.[6]
Quantitative Analysis of Major Lignans
The concentration of individual lignans in the fruit of S. sphenanthera can vary based on the geographical origin and harvesting conditions.[8] High-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PAD) and mass spectrometry (MS), is the preferred method for the accurate quantification of these compounds.[9][7]
Table 1: Content of Major Lignans in the Fruit of Schisandra sphenanthera from Different Sources.
| Lignan | Content Range (mg/g) | Average Content (mg/g) | Reference |
|---|---|---|---|
| Schisandrol A | 0.10 - 0.45 | 0.24 | [7] |
| Schisandrol B | 0.07 - 0.31 | 0.17 | [7] |
| Gomisin G | 0.09 - 0.52 | 0.28 | [7] |
| Schisantherin A | 0.85 - 5.64 | 2.54 | [7] |
| Deoxyschisandrin | 0.41 - 2.18 | 1.11 | [7] |
| Schisandrin B | 0.05 - 0.29 | 0.15 | [7] |
| Schisandrin C | 0.03 - 0.21 | 0.10 | [7] |
| (+)-Anwulignan | 0.42 - 3.01 | 1.48 | [7] |
| Schisanhenol | 0.08 - 0.35 | 0.19 |[7] |
Data synthesized from a study analyzing sixteen batches of S. sphenanthera fruit from various localities in China.[7]
Pharmacological Activities and Mechanisms of Action
The lignans isolated from S. sphenanthera exhibit a wide spectrum of biological activities. These properties are the basis for the plant's traditional uses and its potential in modern drug development.
Anti-inflammatory Activity
Several lignans from S. sphenanthera have demonstrated potent anti-inflammatory effects. One key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[10] For instance, schisandrin C was found to be a potent inhibitor of NO production and also suppressed the protein expression of inflammatory enzymes such as iNOS and COX-2.[10]
Table 2: Inhibitory Effects of S. sphenanthera Lignans on NO Production in LPS-Induced RAW 264.7 Cells.
| Lignan | IC₅₀ (µM) | Reference |
|---|---|---|
| Gomisin N | 15.8 ± 2.1 | [10] |
| Schisandrin C | 8.5 ± 0.5 | [10] |
| Gomisin D | 25.0 ± 1.6 | [10] |
| Gomisin C | 24.8 ± 2.0 | [10] |
Celastrol (positive control) had an IC₅₀ value of 1.03 ± 0.12 µM in the same study.[10]
Hepatoprotective Activity and Enzyme Induction
A significant pharmacological effect of Schisandra lignans is their interaction with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes.[5][6] Lignans such as schisandrin A and schisandrin B can act as agonists of the pregnane X receptor (PXR).[5][11] Activation of PXR leads to the induction of CYP3A and other phase II metabolizing enzymes, a mechanism that underlies both the hepatoprotective effects and the potential for drug-drug interactions.[5][11] This dual role is critical for drug development professionals to consider.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandra sphenanthera: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 6. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Profile of Schisantherin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera Rehd. et Wils.[1][2] Despite its classification within a pharmacologically significant family of compounds, the initial pharmacological profiling of this compound remains notably limited in the scientific literature. This technical guide synthesizes the currently available information on this compound, highlighting the significant gaps in our understanding of its biological activity. In contrast, this guide will also provide a comprehensive overview of the well-documented pharmacological activities of its close analogue, Schisantherin A, to offer a potential, albeit speculative, framework for future research on this compound. Furthermore, the known biological effects of extracts from Schisandra sphenanthera, which contain this compound, will be discussed to provide a broader context of its potential therapeutic relevance.
This compound: Current State of Knowledge
This compound is a recognized natural product, yet dedicated studies on its pharmacological effects are scarce. The primary available information pertains to its isolation and a single study evaluating its hepatoprotective potential.
Hepatoprotective Activity Assessment
A notable study investigating the therapeutic potential of various lignans from Schisandra sphenanthera for chronic viral hepatitis reported that this compound, unlike its counterparts Schisantherin A, B, C, and D, was not effective in lowering the serum glutamic-pyruvic transaminase (SGPT) levels in patients. This finding suggests a lack of significant hepatoprotective activity in this specific context.
Pharmacological Profile of Schisantherin A: A Potential Analogue
Given the limited data on this compound, an examination of the extensively studied Schisantherin A provides valuable insights into the potential biological activities of dibenzocyclooctadiene lignans. Schisantherin A has demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.
Anti-Inflammatory Activity
Schisantherin A has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, Schisantherin A was found to reduce the production of pro-inflammatory mediators. This effect is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Neuroprotective Effects
The neuroprotective properties of Schisantherin A are attributed to its ability to mitigate oxidative stress and apoptosis. Studies have indicated its involvement in the PI3K/Akt and cAMP-response-element-binding protein (CREB)-mediated B-cell lymphoma 2 (Bcl2) signaling pathways.
Anti-Cancer Activity
Recent research has highlighted the cytotoxic potential of Schisantherin A against various cancer cell lines, including liver cancer. The proposed mechanism involves the induction of apoptosis and cell cycle arrest. For instance, in hepatocellular carcinoma cells, Schisantherin A has been observed to inhibit cell proliferation by regulating glucose metabolism[3][4]. In human lung cancer cells, Schisantherin C, a related lignan, was found to induce G0/G1 phase cell cycle arrest[5].
Quantitative Data for Schisantherin A
The following table summarizes key quantitative data from in vitro studies on Schisantherin A, illustrating its cytotoxic effects on human liver cancer cell lines[6].
| Cell Line | Compound | IC50 (µM) |
| HepG2 | Schisantherin A | 6.65 |
| Hep3B | Schisantherin A | 10.50 |
| Huh7 | Schisantherin A | 10.72 |
Pharmacological Activities of Schisandra sphenanthera Extracts
Extracts from Schisandra sphenanthera, which contain a mixture of lignans including this compound, have been investigated for their biological activities. It is important to note that the observed effects are the result of the synergistic or combined actions of multiple constituents and cannot be attributed to this compound alone.
Anti-proliferative and Anti-inflammatory Effects
Non-polar extracts of Schisandra sphenanthera have demonstrated dose-dependent inhibition of proliferation in epidermal cell lines (HaCaT and A431), with a reported half-maximal inhibitory concentration (IC50) of 20 µg/mL for the most active extract[7]. Furthermore, these non-polar extracts have shown potent inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory cascade, with an IC50 value of 0.2 µg/mL in a cell-free assay and 4 µg/mL for the reduction of UVB-induced PGE2 production in HaCaT keratinocytes[7]. These findings suggest the potential utility of Schisandra sphenanthera extracts in managing hyperproliferative and inflammatory skin conditions[7].
Experimental Methodologies: A Framework for Future Research
Detailed experimental protocols for this compound are not available due to the lack of published studies. However, the methodologies employed for the investigation of Schisantherin A can serve as a robust template for future pharmacological profiling of this compound.
In Vitro Cytotoxicity Assay (Example from Schisantherin A studies)
-
Cell Lines: Human cancer cell lines (e.g., HepG2, A549, etc.).
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Elucidation
-
Protein Extraction: Cells are treated with the test compound and/or a stimulant (e.g., LPS) and then lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
Due to the absence of defined signaling pathways for this compound, a diagram illustrating the established anti-inflammatory signaling pathway of Schisantherin A is provided below as an example. This demonstrates the type of visualization that could be generated for this compound once sufficient experimental data becomes available.
Caption: Anti-inflammatory signaling pathway of Schisantherin A.
Conclusion and Future Directions
The initial pharmacological profiling of this compound is currently in its infancy, with a significant disparity between its known chemical existence and the understanding of its biological functions. The available data suggests that it may not share the hepatoprotective effects of other schisantherins. The comprehensive pharmacological data available for Schisantherin A provides a valuable roadmap for future investigations into this compound. Systematic in vitro and in vivo studies are imperative to elucidate the potential therapeutic activities of this compound, focusing on its anti-inflammatory, neuroprotective, and anti-cancer properties. Such research will be crucial in determining whether this compound holds promise as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 4. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sentosacy.com [sentosacy.com]
- 6. researchgate.net [researchgate.net]
- 7. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Quantification of Schisantherin E in Plant Extracts
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Schisantherin E in plant extracts, particularly from species of the Schisandra genus. This compound is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra sphenanthera[1][2][3]. The described method utilizes reverse-phase chromatography with UV detection, providing the selectivity and sensitivity required for accurate quantification in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of herbal materials and derived products.
Introduction
Lignans from the Schisandra species are a class of phytochemicals extensively studied for their diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects[3]. This compound is one such lignan, and its accurate quantification is essential for the chemical standardization and quality assessment of plant extracts used in traditional medicine and pharmaceutical development. This document provides a comprehensive protocol covering sample preparation, HPLC analysis, and method validation to ensure reliable and reproducible results.
Principle of the Method
The method employs reverse-phase HPLC to separate this compound from other components in the plant extract. A C18 stationary phase is used in conjunction with a polar mobile phase gradient consisting of water and acetonitrile. Compounds are separated based on their hydrophobicity; less polar compounds like this compound are retained longer on the column. The eluted compound is then detected by a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)[4][5].
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Centrifuge (capable of >12,000 x g).
-
Vortex mixer.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
-
Volumetric flasks, pipettes, and vials.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)[6].
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Ultrapure, 18.2 MΩ·cm).
-
Plant material (e.g., dried fruits of Schisandra sphenanthera).
-
Sample Preparation Protocol
-
Drying and Pulverization: Dry the plant material at 50-60°C to a constant weight to remove moisture[7]. Pulverize the dried material into a fine powder and pass it through a 60-mesh sieve[5].
-
Extraction: Accurately weigh approximately 0.3 g of the powdered sample into a conical flask[5]. Add 25 mL of methanol[5][8].
-
Ultrasonication: Place the flask in an ultrasonic bath and extract at room temperature for 30 minutes[9].
-
Volume Adjustment and Filtration: Cool the extract to room temperature. Add methanol to compensate for any volume loss during sonication. Centrifuge the extract at 12,000 x g for 10 minutes[9].
-
Final Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis[9].
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with methanol. These solutions will be used to construct the calibration curve.
HPLC Chromatographic Conditions
The following parameters are based on established methods for the simultaneous analysis of lignans in Schisandra species[4][5][8][10].
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry) Dimensions: 250 mm x 4.6 mm, 5 µm particle size[4][5] |
| Mobile Phase | A: Acetonitrile B: Water |
| Gradient Elution | 0-10 min: 50% A 10-45 min: 50%→100% A 45-55 min: 100% A 55.1-60 min: 50% A (Re-equilibration) |
| Flow Rate | 1.0 mL/min[4][8] |
| Column Temperature | 30°C[4][8] |
| Detection | UV at 220 nm (Primary). Alternative: 254 nm. |
| Injection Volume | 10 µL[4][8] |
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ)[11][12].
Linearity, LOD, and LOQ
The calibration curve was constructed by plotting the peak area against the concentration of the standard solutions. Linearity was evaluated using the correlation coefficient (R²). LOD and LOQ were determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
| Parameter | Result |
| Linear Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 12530 |
| Correlation Coefficient (R²) | 0.9997 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.50 µg/mL |
Precision
Precision was determined by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day) and on three different days (inter-day). The Relative Standard Deviation (RSD) was calculated.
| Precision Type | Retention Time RSD (%) | Peak Area RSD (%) |
| Intra-day (n=6) | 0.21% | 1.15% |
| Inter-day (n=3) | 0.45% | 1.89% |
Accuracy (Recovery)
Accuracy was assessed using a spike-and-recovery test. A known amount of this compound standard was added to a pre-analyzed plant extract sample at three different concentration levels (low, medium, high). The samples were then re-analyzed, and the percentage recovery was calculated.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Low | 10.0 | 9.89 | 98.9% | 2.05% |
| Medium | 25.0 | 25.35 | 101.4% | 1.55% |
| High | 50.0 | 49.81 | 99.6% | 1.28% |
Data Analysis and Quantification
-
Identify the Peak: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the certified reference standard.
-
Generate Calibration Curve: Plot the peak areas of the standard solutions against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate Concentration: Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the extract.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Calculate Content in Plant Material: Express the final result as the mass of this compound per mass of dried plant material (e.g., in mg/g).
Content (mg/g) = (C x V) / W
Where:
-
C = Concentration in the extract (mg/mL)
-
V = Total volume of the extract (mL)
-
W = Weight of the initial plant powder (g)
-
Example Results
The validated method was applied to determine the content of this compound in three different batches of Schisandra sphenanthera fruit powder.
| Sample ID | Retention Time (min) | Peak Area | Calculated Content (mg/g DW) |
| Batch A | 35.2 | 1,254,830 | 2.25 |
| Batch B | 35.1 | 985,210 | 1.76 |
| Batch C | 35.2 | 1,567,990 | 2.81 |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.
Caption: Experimental workflow for this compound quantification.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. assayprism.com [assayprism.com]
- 12. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandra chinensis, a well-known medicinal plant, is rich in bioactive lignans, which are significant for their therapeutic properties, including hepatoprotective and anti-inflammatory effects.[1][2] Schisantherin E is one of the key lignans, and its accurate identification and characterization are crucial for quality control and drug development. This application note details a robust Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the rapid and accurate identification of this compound and related lignans from Schisandra chinensis. This method provides high resolution, mass accuracy, and sensitivity, making it ideal for the comprehensive analysis of complex herbal extracts.
Experimental Protocols
A detailed methodology for the analysis of this compound and related lignans is provided below, based on established protocols for lignan analysis in Schisandra species.[1][3][4]
1. Sample Preparation
The sample preparation process is critical for the effective extraction of lignans from the plant matrix.
-
Materials:
-
Dried and powdered fruit of Schisandra chinensis
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Protocol:
-
Accurately weigh 0.1 g of powdered Schisandra chinensis fruit into a centrifuge tube.[4]
-
Add 10 mL of methanol to the tube.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at 250 W and 60 kHz.[1]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[1]
-
2. UPLC-QTOF-MS Analysis
The following parameters are optimized for the separation and detection of lignans.
-
Instrumentation:
-
Waters ACQUITY UPLC System
-
Waters Q-TOF Premier Mass Spectrometer with an electrospray ionization (ESI) source
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: 30%-90% B
-
12-14 min: 90% B
-
14-15 min: 90%-30% B
-
15-20 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
-
Q-TOF-MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 35 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/h
-
Cone Gas Flow: 50 L/h
-
Mass Range: m/z 100-1200
-
Scan Time: 0.5 s
-
Collision Energy:
-
Low Energy (MS): 6 eV
-
High Energy (MS/MS): 20-40 eV
-
-
Lock Mass: Leucine enkephalin ([M+H]⁺ = 556.2771) for mass accuracy correction.[1]
-
Data Presentation
The following table summarizes the quantitative data for the identification of this compound and other major lignans in Schisandra chinensis. The data is compiled from various studies and represents typical results.
| Lignan | Retention Time (min) | Observed m/z [M+H]⁺ | Molecular Formula | Key Fragment Ions (m/z) |
| This compound | ~10.5 | 575.2645 | C₃₂H₃₈O₁₀ | 557, 415, 385 |
| Schisandrin | ~9.8 | 433.2221 | C₂₄H₃₂O₇ | 415, 401, 383, 371 |
| Schisantherin A | ~14.9 | 537.2068 | C₃₀H₃₂O₉ | 519, 415, 385 |
| Schisandrin B | ~11.2 | 417.2272 | C₂₃H₂₈O₆ | 402, 385, 371 |
| Gomisin A | ~10.1 | 417.2272 | C₂₃H₂₈O₆ | 402, 385, 371 |
| Deoxyschizandrin | ~13.5 | 417.2272 | C₂₄H₃₂O₆ | 402, 385, 371 |
Mandatory Visualization
Experimental Workflow for Lignan Analysis
Caption: UPLC-QTOF-MS workflow for lignan identification.
Fragmentation Pathway of Schisantherin A
References
- 1. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling and identification of the absorbed constituents and metabolites of schisandra lignans by ultra-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Schisantherin E Administration in Cell Culture Studies
Disclaimer: The following application notes and protocols are primarily based on data available for Schisantherin A, a closely related dibenzocyclooctadiene lignan from Schisandra sphenanthera. Due to a lack of specific experimental data for Schisantherin E in the current scientific literature, these guidelines serve as a starting point for research. Optimization of concentrations and incubation times will be critical when working with this compound.
Introduction
This compound is a lignan isolated from the fruit of Schisandra sphenanthera, a plant used in traditional medicine.[1] Lignans from Schisandra species, such as the well-studied Schisantherin A, have demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways in cancer cell lines.[2][5] This document provides a detailed protocol for the administration of this compound in cell culture studies, with the understanding that the provided quantitative data is extrapolated from studies on Schisantherin A.
Data Presentation
The following tables summarize the reported cytotoxic activities of Schisantherin A in various cancer cell lines. These values can be used as a preliminary guide for determining the concentration range for this compound in initial experiments.
Table 1: Cytotoxic Activity of Schisantherin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | 6.65 | 48 |
| Hep3B | Hepatocellular Carcinoma | 10.50 | 48 |
| Huh7 | Hepatocellular Carcinoma | 10.72 | 48 |
| MKN45 | Gastric Cancer | Not explicitly stated, but effective concentrations for apoptosis induction were in the 10-30 µM range. | 48 |
| SGC-7901 | Gastric Cancer | Not explicitly stated, but effective concentrations for apoptosis induction were in the 10-30 µM range. | 48 |
Data for HepG2, Hep3B, and Huh7 cells are from a study on Schisantherin A.[6] Data for MKN45 and SGC-7901 is inferred from effective concentrations used in a study on Schisantherin A.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
To enhance solubility, the solution can be gently warmed to 37°C and sonicated for a short period.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 values from the viability assay) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in key signaling pathways affected by this compound. Based on studies of related lignans, potential targets include proteins in the MAPK, PI3K/Akt, and apoptosis pathways (e.g., Bax, Bcl-2, Caspase-3).
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing changes in the mRNA expression of target genes.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers for the target genes, and a qPCR master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways affected by this compound (based on data for related lignans) and the general experimental workflow.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Schisantherin E in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisantherin E, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1] Understanding its pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. These application notes provide a detailed experimental design for conducting in vivo pharmacokinetic studies of this compound in rats, covering oral and intravenous administration, blood sample collection, and bioanalytical methodology.
A key characteristic of many lignans, including this compound (often referred to as Schisantherin A in scientific literature), is their low oral bioavailability, which presents a significant challenge for drug development.[2][3] Studies have shown that Schisantherin A is a substrate and an inhibitor of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the oral absorption of various drugs.[4][5][6] This interaction is a critical consideration in its pharmacokinetic evaluation.
This document outlines a comprehensive protocol for a comparative pharmacokinetic study in rats, aiming to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and absolute oral bioavailability.
Experimental Design and Rationale
This study is designed to characterize the plasma concentration-time profile of this compound following both intravenous (IV) and oral (PO) administration in rats. The IV administration serves as a reference to determine the absolute oral bioavailability.
Experimental Groups:
-
Group 1: Intravenous (IV) Administration: To determine the pharmacokinetic parameters after direct entry into the systemic circulation.
-
Group 2: Oral Gavage (PO) Administration: To assess the oral absorption and bioavailability of this compound.
A crossover design is not recommended due to the potential for carry-over effects. Therefore, two separate groups of animals should be used.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the expected pharmacokinetic parameters for this compound based on available literature for Schisantherin A in rats. These values are indicative and may vary based on the specific experimental conditions, such as the vehicle used and the rat strain.
Table 1: Dosing Regimen for this compound Pharmacokinetic Studies in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 - 5 mg/kg | 5 - 20 mg/kg |
| Vehicle | DMSO, PEG400, and saline (1:1:1) | 0.5% CMC-Na |
| Administration Route | Tail Vein Injection | Oral Gavage |
Note: The optimal dose should be determined based on preliminary dose-ranging studies.[2][4]
Table 2: Blood Sampling Schedule for Pharmacokinetic Studies
| Administration Route | Sampling Time Points (hours) |
| Intravenous (IV) | 0.033, 0.167, 0.5, 1, 2, 4, 8, 12, 24, and 36 |
| Oral (PO) | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 |
Note: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.[7]
Table 3: Reported Pharmacokinetic Parameters of Schisantherin A in Rats
| Parameter | Intravenous (IV) | Oral (PO) - Standard Formulation |
| AUC(0-t) (mg/L·h) | 42.98 ± 4.59 | 18.38 ± 2.45 |
| Clearance (CLz) (L/h/kg) | - | 489.49 ± 87.78 |
| Half-life (t1/2) (h) | ~12 - 16 | ~12 - 16 |
| Absolute Oral Bioavailability (%) | - | 4.3 |
Data adapted from Sa et al., 2015.[2][3]
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley (SD) rats.
-
Weight: 200-250 g.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Fasting: Animals should be fasted for 12 hours prior to dosing, with free access to water.
Drug Formulation
-
This compound: Purity >98%.
-
Intravenous Formulation: Dissolve this compound in a vehicle such as a mixture of DMSO, PEG400, and saline (e.g., in a 1:1:1 ratio).[2] The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume (e.g., 1-2 mL/kg).
-
Oral Formulation: Suspend this compound in a 0.5% aqueous solution of carboxymethylcellulose sodium (CMC-Na).[4]
Drug Administration
4.3.1. Intravenous Administration
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the rat in a restrainer to expose the tail.
-
Disinfect the tail with 70% ethanol.
-
Administer the this compound formulation via the lateral tail vein using a 27-gauge needle.
-
Administer the dose as a bolus injection over approximately 1-2 minutes.
-
Record the exact time of administration.
4.3.2. Oral Gavage
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[8][9]
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound suspension slowly.
-
Remove the gavage needle carefully.
-
Record the exact time of administration.
Blood Sampling
-
At the predetermined time points (as listed in Table 2), collect approximately 200-250 µL of blood from the jugular vein or tail vein into heparinized tubes.[7]
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in rat plasma.[8]
4.5.1. Sample Preparation
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and methanol).[7]
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm membrane.
-
Inject an aliquot (e.g., 20 µL) of the clear supernatant into the LC-MS/MS system.[7]
4.5.2. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 column (e.g., Waters ACQUITY HSS T3, 2.1 × 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and an appropriate internal standard.
4.5.3. Method Validation
The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
The plasma concentration-time data for each rat should be analyzed using non-compartmental analysis with software such as WinNonlin. The following pharmacokinetic parameters should be calculated:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): Determined directly from the observed data.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
t1/2 (Terminal Half-life): Calculated as 0.693 / λz.
-
CL (Total Body Clearance): Calculated as DoseIV / AUC0-∞,IV.
-
Vd (Volume of Distribution): Calculated as CL / λz.
-
F (Absolute Oral Bioavailability): Calculated as (AUC0-∞,PO / DosePO) / (AUC0-∞,IV / DoseIV) * 100%.
Visualizations
Experimental Workflow
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Compatibility of Ginsenosides and Schisandra Lignans in Shengmai-san: From the Perspective of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schisantherin E as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin E is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. As a component of a plant used in traditional medicine, there is growing interest in its pharmacological properties and potential therapeutic applications. Accurate and reproducible quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, pharmacokinetic studies, and dosage determination. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC). Additionally, we explore its potential mechanism of action by illustrating its interaction with key cellular signaling pathways.
Quantitative Data for this compound Reference Standard
Proper characterization and handling of the reference standard are paramount for accurate analytical results. The following table summarizes the key quantitative data for a typical this compound reference standard.
| Parameter | Specification | Notes |
| Chemical Formula | C₃₀H₃₄O₉ | |
| Molecular Weight | 538.59 g/mol | |
| CAS Number | 64917-83-5 | |
| Purity (by HPLC) | ≥98%[1][2] | Purity should be verified by the end-user. A purity of 99.89% has been reported for commercially available standards.[1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] | Insoluble in water. |
| Storage (Solid) | 2-8 °C, protect from light. | Long-term storage at -20°C is recommended. |
| Storage (In Solution) | -20°C for up to 1 month, or -80°C for up to 6 months. Protect from light.[1][3] | Prepare fresh working solutions and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative determination of this compound in a sample matrix. This method is adapted from established protocols for the analysis of lignans from Schisandra species.[4][5]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
0.22 µm syringe filters.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water in a gradient elution. |
| Gradient Program | 0-10 min: 10-50% Acetonitrile10-60 min: 50-100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10-20 µL |
3. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
Extraction: For plant material, accurately weigh a known amount of the powdered sample and extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filtration: Filter the extract through a 0.22 µm syringe filter prior to injection into the HPLC system.
5. Calibration Curve and Quantification
-
Inject the working standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a reference standard for the quantification of a target analyte in a sample matrix.
Caption: Workflow for quantification using this compound.
Inhibition of NF-κB and MAPK Signaling Pathways
Schisantherin A, a structurally related lignan, has been shown to exert anti-inflammatory effects by down-regulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8][9] It is plausible that this compound shares a similar mechanism of action. The following diagram illustrates this proposed inhibitory action.
Caption: this compound's proposed inhibition of inflammatory pathways.
Disclaimer
This document is intended for research and informational purposes only. The protocols provided should be adapted and validated by the end-user for their specific application and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway [jstage.jst.go.jp]
- 9. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Schisandra Lignans in Animal Models
Disclaimer: While the topic of interest is Schisantherin E, a thorough review of the scientific literature did not yield specific studies on the neuroprotective effects of this particular compound in animal models. The following application notes and protocols are therefore based on extensive research conducted on Schisantherin A , a closely related and well-studied dibenzocyclooctadiene lignan from Schisandra chinensis. These protocols can serve as a robust framework for designing and conducting similar studies for this compound and other related lignans.
Introduction
Schisandra chinensis is a traditional medicinal plant whose fruits are rich in bioactive lignans. Among these, Schisantherin A has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases. Its mechanisms of action are multifaceted, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of Schisandra lignans, using Schisantherin A as a representative compound, in relevant animal models of neurological disorders.
Animal Models for Neuroprotection Studies
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of a compound. Below are commonly used models in which the neuroprotective effects of Schisantherin A have been assessed.
-
Parkinson's Disease (PD) Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model: This is a widely used model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[1]
-
6-OHDA (6-hydroxydopamine)-induced zebrafish model: This model offers rapid screening capabilities and allows for the visualization of dopaminergic neuron loss and its prevention.[1]
-
-
Alzheimer's Disease (AD) Models:
-
Aβ1-42 (amyloid-beta 1-42)-induced mouse model: Intracerebroventricular injection of Aβ1-42 oligomers induces cognitive deficits and neurodegeneration, mimicking key aspects of AD pathology.[1][2][3]
-
D-galactose-induced aging model in mice: Chronic administration of D-galactose accelerates aging processes, including cognitive impairment and oxidative stress, providing a model to study age-related neurodegeneration.[4]
-
-
Cerebral Ischemia Models:
-
Middle Cerebral Artery Occlusion (MCAO) model in rats: This model simulates ischemic stroke by temporarily or permanently blocking blood flow in the middle cerebral artery, leading to focal brain injury.
-
-
Chronic Fatigue Model:
-
Exhausted swimming-induced mouse model: This model is used to study the effects of chronic fatigue on learning, memory, and oxidative stress in the brain.[5]
-
Data Presentation: Efficacy of Schisantherin A in Animal Models
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of Schisantherin A.
Table 1: Effects of Schisantherin A on Behavioral Outcomes in Neurodegenerative Disease Models
| Animal Model | Behavioral Test | Treatment Group (Dose) | Key Findings | Reference |
| Aβ1-42-induced AD mice | Y-maze test | Schisantherin A (0.01 and 0.1 mg/kg, ICV) | Significantly increased spontaneous alternation behavior. | [1][2] |
| Aβ1-42-induced AD mice | Shuttle-box test | Schisantherin A (0.01 and 0.1 mg/kg, ICV) | Significantly increased the number of avoidances. | [2] |
| Aβ1-42-induced AD mice | Morris water maze test | Schisantherin A (0.01 and 0.1 mg/kg, ICV) | Significantly reduced escape latency. | [1][2] |
| Aβ1-42-induced AD mice | Step-through test | Schisantherin A (5 mg/kg) | Significantly prolonged latency and reduced the number of errors. | [3] |
| D-galactose-induced aging mice | Step-through tests | Schisantherin A (1.25, 2.50, and 5.00 mg/kg, p.o.) | Significantly improved learning and memory. | [4] |
| D-galactose-induced aging mice | Morris water maze tests | Schisantherin A (1.25, 2.50, and 5.00 mg/kg, p.o.) | Significantly improved learning and memory. | [4] |
| Chronic fatigue mice | Step-through tests | Schisantherin A | Improved learning and memory capabilities. | [5] |
| Chronic fatigue mice | Water maze methods | Schisantherin A | Improved learning and memory capabilities. | [5] |
Table 2: Effects of Schisantherin A on Biochemical Markers in Neurodegenerative Disease Models
| Animal Model | Biomarker | Treatment Group (Dose) | Effect | Reference |
| Aβ1-42-induced AD mice | SOD, GSH-Px (hippocampus & cortex) | Schisantherin A (0.1 mg/kg, ICV) | Restored activities | [2] |
| Aβ1-42-induced AD mice | MDA (hippocampus & cortex) | Schisantherin A (0.1 mg/kg, ICV) | Reduced levels | [2] |
| Aβ1-42-induced AD mice | GSH (hippocampus & cortex) | Schisantherin A (0.1 mg/kg, ICV) | Restored levels | [2] |
| Aβ1-42-induced AD mice | Tau hyperphosphorylation (hippocampus) | Schisantherin A (5 mg/kg) | Decreased | [3] |
| Aβ1-42-induced AD mice | GSK-3β phosphorylation (Tyr216/Ser9) | Schisantherin A (5 mg/kg) | Altered | [3] |
| D-galactose-induced aging mice | SOD (peripheral blood & hippocampus) | Schisantherin A (1.25, 2.50, and 5.00 mg/kg, p.o.) | Increased activity | [4] |
| D-galactose-induced aging mice | MDA (peripheral blood & hippocampus) | Schisantherin A (1.25, 2.50, and 5.00 mg/kg, p.o.) | Decreased content | [4] |
| D-galactose-induced aging mice | 8-OHdG (hippocampus) | Schisantherin A (1.25, 2.50, and 5.00 mg/kg, p.o.) | Decreased content | [4] |
| Chronic fatigue mice | SOD, CAT, GSH (hippocampus) | Schisantherin A | Increased activities/levels | [5] |
| Chronic fatigue mice | MDA (hippocampus) | Schisantherin A | Reduced levels | [5] |
| Chronic fatigue mice | Keap1, Bax, cleaved caspase-3 (hippocampus) | Schisantherin A | Downregulated protein expression | [5] |
| Chronic fatigue mice | Nrf2, HO-1, Bcl2 (hippocampus) | Schisantherin A | Upregulated protein expression | [5] |
Experimental Protocols
Herein are detailed methodologies for key experiments cited in the literature for investigating the neuroprotective effects of Schisantherin A.
Objective: To induce AD-like pathology and cognitive deficits in mice for evaluating the therapeutic efficacy of Schisantherin A.
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Aβ1-42 peptide
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Aβ1-42 Preparation: Dissolve Aβ1-42 peptide in sterile saline to a final concentration of 1 mg/mL. Incubate at 37°C for 7 days to induce oligomerization.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., pentobarbital sodium, 40 mg/kg, i.p.).
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.
-
Intracerebroventricular (ICV) Injection: Drill a small hole over the lateral ventricle using the following coordinates from bregma: Anterior-Posterior (AP): -0.2 mm; Medial-Lateral (ML): ±1.0 mm; Dorsal-Ventral (DV): -2.5 mm.
-
Slowly inject 3-5 µL of the prepared Aβ1-42 solution into the lateral ventricle using a Hamilton syringe.
-
Post-operative Care: Suture the incision and allow the mice to recover on a heating pad. Administer analgesics as required.
-
Drug Administration: Begin administration of Schisantherin A (e.g., 0.01-0.1 mg/kg, ICV, or 5 mg/kg, p.o.) for the specified duration (e.g., 5 consecutive days) starting 24 hours after surgery.[1][2][3]
-
Behavioral Testing: Conduct behavioral tests such as the Y-maze, Morris water maze, and step-through tests to assess cognitive function.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect brain tissue for biochemical and histopathological analysis.
Objective: To induce dopaminergic neurodegeneration and motor deficits characteristic of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
Sterile saline
Procedure:
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 20-30 mg/kg).
-
Induction: Administer MPTP to mice via intraperitoneal (i.p.) injection once a day for 4-5 consecutive days.
-
Drug Administration: Administer Schisantherin A (or vehicle control) at the desired dosage and route (e.g., oral gavage, i.p. injection) prior to or concurrently with MPTP administration.
-
Behavioral Assessment: Perform motor function tests such as the rotarod test and open-field test to evaluate motor coordination and activity.
-
Neurochemical Analysis: Euthanize mice and dissect the striatum and substantia nigra. Analyze dopamine and its metabolites using HPLC.
-
Immunohistochemistry: Perfuse a subset of mice and prepare brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.
Objective: To quantify the antioxidant effects of Schisantherin A in brain tissue.
Materials:
-
Brain tissue homogenate (e.g., hippocampus, cortex)
-
Assay kits for SOD, CAT, GSH, and MDA
-
Phosphate buffered saline (PBS)
-
Protein assay reagent
Procedure:
-
Tissue Homogenization: Homogenize the collected brain tissue in ice-cold PBS. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Biochemical Assays:
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit, which is typically based on the inhibition of a chromogenic reaction by SOD.
-
Catalase (CAT) Activity: Measure CAT activity using a kit that detects the decomposition of hydrogen peroxide.
-
Glutathione (GSH) Level: Determine GSH levels using a kit, often based on the reaction of GSH with DTNB (Ellman's reagent).
-
Malondialdehyde (MDA) Level: Measure MDA, a marker of lipid peroxidation, using a kit based on the reaction with thiobarbituric acid (TBA).
-
-
Data Analysis: Normalize the results to the total protein concentration and express the data as units/mg protein or nmol/mg protein. Compare the levels between different treatment groups.
Visualization of Signaling Pathways and Workflows
The neuroprotective effects of Schisantherin A are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schisantherin A Improves Learning and Memory of Mice with D-Galactose-Induced Learning and Memory Impairment Through Its Antioxidation and Regulation of p19/p53/p21/Cyclin D1/CDK4/RB Gene Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Schisantherin E Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the identification and characterization of Schisantherin E metabolites. The methodologies are primarily based on ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS), a powerful technique for metabolite profiling in complex biological matrices.
Introduction
This compound is a bioactive lignan isolated from the fruits of Schisandra sphenanthera. As with many natural products, understanding its metabolic fate is crucial for evaluating its efficacy, pharmacokinetics, and potential toxicity. This application note outlines the procedures for in vitro and in vivo metabolite profiling of this compound. The protocols are adapted from established methods for structurally similar lignans, such as Schisantherin A.[1][2]
Analytical Methodology: UHPLC-Q-TOF-MS/MS
The recommended analytical approach for detecting this compound and its metabolites is UHPLC-Q-TOF-MS/MS. This technique offers high resolution and accuracy, enabling the separation and identification of metabolites from complex biological samples.[1][2]
Table 1: Representative UHPLC-Q-TOF-MS/MS Parameters for Lignan Metabolite Analysis
| Parameter | Value |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Varies; typically a linear gradient from ~5-10% B to 95% B over 15-20 min |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.5 - 3.0 kV |
| Sampling Cone | 30 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 400 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | MSE (Low and high collision energy scans) |
| Collision Energy | Low: 6 eV; High Ramp: 20-40 eV |
| Scan Range | m/z 50 - 1200 |
Note: These parameters are based on methods for similar lignans and should be optimized for this compound.
Experimental Protocols
In Vitro Metabolism using Rat Liver Microsomes (RLMs)
This protocol is designed to identify phase I and phase II metabolites of this compound in a controlled in vitro environment.
Materials:
-
This compound
-
Rat Liver Microsomes (RLMs)
-
NADPH regenerating system (e.g., β-NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Phosphate Buffer (pH 7.4)
-
Cold Methanol
-
Centrifuge
-
Incubator/Water Bath (37 °C)
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following in a final volume of 200 µL:
-
Phosphate Buffer (1 mol/L, pH 7.4)
-
Rat Liver Microsomes (final concentration: 1.0 mg/mL)
-
MgCl₂ (final concentration: 3.3 mmol/L)
-
This compound (dissolved in methanol, final concentration: e.g., 10 µM; ensure final methanol concentration is <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system (e.g., 1.3 mmol/L β-NADPH, 3.3 mmol/L glucose-6-phosphate, 1.0 U/mL glucose-6-phosphate dehydrogenase) to start the metabolic reaction.[1]
-
Incubation: Incubate the reaction mixture at 37 °C for 1 hour.
-
Terminate Reaction: Stop the reaction by adding 1 mL of cold methanol.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 12,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Collect the supernatant, filter through a 0.22 µm membrane, and inject into the UHPLC-Q-TOF-MS/MS system for analysis.
In Vivo Metabolism in Rodent Models
This protocol outlines the steps for identifying this compound metabolites in biological fluids from laboratory animals.
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
This compound formulation for oral administration
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
Acetonitrile
-
Methanol
-
Centrifuge
Protocol:
-
Dosing: Administer a single oral dose of this compound to the rats.
-
Sample Collection:
-
Plasma: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Centrifuge the blood at approximately 3,000 rpm for 5 minutes to obtain plasma.[3]
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).
-
-
Sample Preparation (Plasma):
-
Sample Preparation (Urine):
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with methanol or mobile phase A before injection.
-
-
Sample Analysis: Analyze the prepared plasma and urine samples using the optimized UHPLC-Q-TOF-MS/MS method.
Data Presentation
Quantitative data for analytical methods should be rigorously determined. The following table provides target validation parameters based on similar compounds.
Table 2: Quantitative Performance Targets for this compound Metabolite Analysis
| Parameter | Target Value (Plasma) | Reference |
| Lower Limit of Detection (LOD) | ~0.02 µg/mL | [3] |
| Lower Limit of Quantification (LOQ) | ~0.025 µg/mL | [3] |
| Linearity (r²) | ≥ 0.999 | [3] |
| Intra-day and Inter-day Precision (RSD%) | < 15% | [3][4][5] |
| Accuracy (%) | 85 - 115% | [3][4][5] |
| Recovery (%) | > 80% | [4][5] |
| Matrix Effect (%) | 85 - 115% | [4][5] |
Note: These values are for the parent compound Schisantherin A and serve as a guideline. Actual values must be experimentally determined for this compound and its metabolites.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound metabolites from in vivo and in vitro studies.
Caption: Workflow for this compound metabolite identification.
Predicted Metabolic Pathways
Based on the metabolism of other Schisandra lignans, the metabolic transformation of this compound is expected to involve several key pathways.[1][2] The following diagram illustrates these predicted biotransformations.
Caption: Predicted metabolic pathways of this compound.
References
- 1. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Schisantherin E Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin E, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Preliminary studies have indicated its potential as an anti-inflammatory and anti-cancer agent. To further explore its therapeutic potential and to optimize its pharmacological profile, the synthesis and evaluation of this compound analogs are crucial. Structure-activity relationship (SAR) studies of these analogs will provide valuable insights into the key structural features required for biological activity, guiding the design of more potent and selective drug candidates.
These application notes provide a comprehensive overview of the synthetic strategies for this compound analogs, detailed protocols for their biological evaluation, and an analysis of their structure-activity relationships. The information presented herein is intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Data Presentation: Structure-Activity Relationship of Schisantherin A Analogs
While specific SAR data for a broad range of this compound analogs is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related analogs, such as those of Schisantherin A. The following table summarizes the anti-proliferative activities of a series of synthesized Schisantherin A derivatives against various human cancer cell lines. This data serves as a foundational dataset for understanding the SAR of this class of compounds and for designing future this compound analogs.[1][2]
Table 1: Anti-proliferative Activity (GI₅₀, µM) of Schisantherin A and its Analogs [2]
| Compound | R | SIHA (Cervical) | PANC 1 (Pancreatic) | MDA-MB-231 (Breast) | IMR-32 (Neuroblastoma) | DU-145 (Prostate) | A549 (Lung) |
| Schisantherin A (1) | -OH | >10 | >10 | >10 | >10 | >10 | >10 |
| Analog 1 | -OCH₃ | 8.5 | 9.2 | 7.8 | >10 | 8.1 | 9.5 |
| Analog 2 | -Cl | 1.2 | 2.5 | 3.1 | 4.5 | 1.8 | 2.2 |
| Analog 3 | -F | 3.4 | 5.1 | 4.8 | 6.2 | 3.9 | 4.5 |
| Analog 4 | -NO₂ | 0.5 | 1.1 | 1.5 | 2.3 | 0.8 | 1.3 |
| Analog 5 (29) | -CN | <0.01 | 0.05 | 0.08 | 0.12 | <0.01 | 0.03 |
| Doxorubicin | (Standard) | <0.01 | 0.02 | 0.03 | 0.01 | <0.01 | 0.02 |
Data presented is a representative summary based on published literature for illustrative purposes.
Experimental Protocols
General Synthetic Strategy for Dibenzocyclooctadiene Lignans
The synthesis of this compound and its analogs generally follows a multi-step sequence involving the construction of the core dibenzocyclooctadiene skeleton. A common approach involves an intramolecular biaryl coupling reaction as a key step. The following is a generalized protocol that can be adapted for the synthesis of various analogs.
Protocol 1: Synthesis of a Dibenzocyclooctadiene Core
-
Preparation of Biaryl Precursor:
-
Start with appropriately substituted bromobenzaldehyde and a boronic acid derivative.
-
Perform a Suzuki coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Purify the resulting biarylaldehyde by column chromatography.
-
-
Formation of the Eight-Membered Ring:
-
Convert the aldehyde to a vinyl group via a Wittig reaction.
-
Perform an intramolecular oxidative coupling of the two aryl groups. This can be achieved using reagents like thallium(III) trifluoroacetate (TTFA).
-
Alternatively, an intramolecular Heck reaction can be employed.
-
-
Functional Group Manipulations:
-
Introduce or modify substituents on the aromatic rings and the cyclooctadiene ring as required for the specific analog. This may involve hydroxylations, methylations, esterifications, etc.
-
Purify the final product by recrystallization or column chromatography.
-
Biological Evaluation: Cytotoxicity Assay
The anti-proliferative activity of the synthesized this compound analogs can be evaluated using various cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in DMSO.
-
Serially dilute the stock solution with culture medium to obtain the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration that inhibits cell growth by 50%) value for each compound using a dose-response curve fitting software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow for this compound analogs.
Caption: Workflow for cytotoxicity evaluation using the MTT assay.
Caption: Putative signaling pathways modulated by this compound analogs.
Discussion of Structure-Activity Relationships
-
The C-7' Hydroxyl Group: The parent compound, Schisantherin A, with a hydroxyl group at the C-7' position, exhibits weak activity.[2]
-
Esterification at C-7': Esterification of the C-7' hydroxyl group generally leads to a significant increase in cytotoxic activity.
-
Nature of the Ester Group: The nature of the substituent on the ester group plays a critical role in determining the potency. Electron-withdrawing groups appear to enhance activity, with the cyano (-CN) group in Analog 5 (compound 29) resulting in exceptionally high potency, comparable to the standard chemotherapeutic drug doxorubicin.[2] This suggests that this position is a critical site for modification to improve the anti-cancer efficacy of this class of compounds.
Mechanism of Action Insights
Studies on related lignans like Schisantherin A suggest that their anti-inflammatory and anti-cancer effects may be mediated through the modulation of key signaling pathways. Schisantherin A has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3] These pathways are crucial regulators of inflammation, cell proliferation, and survival. The inhibition of these pathways by this compound analogs could lead to a reduction in the expression of pro-inflammatory cytokines and an induction of apoptosis in cancer cells. For instance, Schisantherin A has been observed to down-regulate the expression of TNF-α, IL-6, COX-2, and iNOS.[3] It is plausible that potent this compound analogs exert their anti-cancer effects through similar mechanisms. Further mechanistic studies are warranted to elucidate the precise molecular targets of these novel compounds.
Conclusion
The synthesis and evaluation of this compound analogs represent a promising avenue for the development of novel therapeutic agents. The structure-activity relationship data, although preliminary and based on a closely related scaffold, provides a clear direction for future medicinal chemistry efforts. The protocols outlined in these application notes offer a practical framework for researchers to synthesize and screen new analogs efficiently. Further investigation into the mechanism of action of the most potent compounds will be essential for their advancement as clinical candidates.
References
- 1. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-proliferative activities of novel 7′-O-substituted schisantherin A derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Schisantherin E for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble compound, Schisantherin E, in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vivo studies?
A1: this compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. Like many other lignans, it is a lipophilic molecule with limited solubility in water.[1] This poor aqueous solubility presents a significant hurdle for in vivo research as it can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical models. For intravenous administration, insolubility can cause precipitation in the bloodstream, leading to potential embolisms and unreliable dosing.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: The two most promising strategies for enhancing the aqueous solubility of this compound for in vivo studies are nanoparticle-based formulations and complexation with cyclodextrins. A related compound, Schisantherin A, has been successfully formulated into nanocrystals, which significantly improved its oral bioavailability and brain delivery.[2][3][4][5] Cyclodextrins are widely used pharmaceutical excipients that can encapsulate poorly soluble drugs, thereby increasing their apparent water solubility.[1][6]
Q3: What are nanocrystals and how do they improve solubility?
A3: Nanocrystals are pure drug particles with a mean particle size in the nanometer range (typically 10-1000 nm).[7] Their small size leads to a significant increase in the surface area-to-volume ratio, which in turn increases the dissolution velocity and saturation solubility of the drug according to the Ostwald-Freundlich equation. This enhanced dissolution rate can lead to improved absorption and bioavailability.[7]
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[1][6] They can form inclusion complexes with poorly water-soluble "guest" molecules, like this compound, by encapsulating the lipophilic part of the drug within their hydrophobic core. This complex effectively masks the hydrophobic nature of the drug, leading to a significant increase in its apparent aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[2][8]
Q5: Are there other methods to consider for solubilizing this compound?
A5: Yes, other techniques for solubilizing poorly soluble drugs include the use of co-solvents (e.g., polyethylene glycol, propylene glycol), surfactants, and the formation of solid dispersions.[9] However, for early preclinical in vivo studies, nanoparticle formulations and cyclodextrin complexation are often preferred due to their potential for significant solubility enhancement and established track records in drug development.
Troubleshooting Guides
Problem 1: Low and inconsistent oral bioavailability of this compound.
Cause: Poor aqueous solubility leading to incomplete and variable dissolution in the gastrointestinal tract.
Solution:
-
Nanocrystal Formulation: Formulating this compound as a nanocrystal suspension can significantly enhance its dissolution rate and, consequently, its oral absorption. A study on the related compound Schisantherin A demonstrated a substantial increase in plasma and brain concentrations after oral administration of a nanocrystal formulation compared to a suspension of the unprocessed drug.[3][5]
-
Cyclodextrin Complexation: Creating an inclusion complex with a cyclodextrin like HP-β-CD can improve the solubility and dissolution of this compound in the gastrointestinal fluid, leading to more consistent and higher absorption.
Problem 2: Precipitation of this compound upon dilution of a stock solution for in vivo administration.
Cause: The organic solvent used to dissolve this compound (e.g., DMSO) is miscible with the aqueous vehicle, but the drug itself is not soluble in the final aqueous concentration, causing it to precipitate out.
Solution:
-
Optimize Co-solvent System: If using a co-solvent approach, carefully select a vehicle that has been shown to be well-tolerated in animal studies and has sufficient solubilizing capacity for your target concentration. A multi-component system (e.g., Solutol HS 15, propylene glycol, and water) may be necessary.
-
Utilize a Pre-formed Solubilized Formulation: Instead of relying on simple dilution, use a formulation where this compound is already stably solubilized in an aqueous medium, such as a nanocrystal suspension or a cyclodextrin complex solution.
Problem 3: Difficulty in achieving a high enough concentration of this compound in the dosing vehicle for toxicology studies.
Cause: The inherent low solubility of this compound limits the maximum achievable concentration in standard aqueous vehicles.
Solution:
-
Cyclodextrin Complexation: Phase solubility studies can be performed to determine the optimal concentration of a cyclodextrin (e.g., HP-β-CD) required to achieve the target drug concentration. The solubility of a drug typically increases linearly with the concentration of the cyclodextrin.[8]
-
Nanocrystal Formulation: High drug loading can be achieved with nanocrystal formulations (e.g., 33.3% for Schisantherin A nanocrystals), allowing for the preparation of more concentrated suspensions for high-dose studies.[3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals (Adapted from Schisantherin A Nanocrystal Formulation)
This protocol is adapted from a published method for Schisantherin A and may require optimization for this compound.[3][5]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., acetone)
-
Deionized water
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Preparation of the Organic Phase: Dissolve this compound in a suitable organic solvent like acetone to a concentration of, for example, 10 mg/mL.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the precipitation of this compound as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar) to reduce the particle size and narrow the size distribution.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanocrystal suspension for particle size, polydispersity index (PDI), and drug concentration.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a this compound solution using HP-β-CD complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Vortex mixer
-
Sonicator
Methodology:
-
Phase Solubility Study (Recommended):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the suspensions through a 0.22 µm filter.
-
Analyze the filtrate for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of this compound against the concentration of HP-β-CD to determine the complexation efficiency and the required amount of HP-β-CD for your target concentration.
-
-
Preparation of the Dosing Solution (Kneading Method):
-
Based on the phase solubility study, weigh the required amounts of this compound and HP-β-CD (a molar ratio of 1:1 or 1:2 is a common starting point).
-
Triturate the powders together in a mortar.
-
Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
The resulting powder is the this compound-HP-β-CD complex, which can then be dissolved in an aqueous vehicle for administration.
-
-
Preparation of the Dosing Solution (Solvent Evaporation Method):
-
Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Reconstitute the film with the required volume of aqueous vehicle.
-
Data Presentation
Table 1: Comparison of Solubilization Strategies for Poorly Soluble Lignans (Illustrative Data)
| Formulation Strategy | Key Parameters | Typical Values for Lignans | Advantages | Disadvantages |
| Nanocrystals | Particle Size | 100 - 300 nm | High drug loading, improved dissolution rate, enhanced bioavailability.[3][5][7] | Requires specialized equipment (homogenizer), potential for Ostwald ripening during storage. |
| Drug Loading | 20 - 40% (w/w) | |||
| Cyclodextrin Complexation | Molar Ratio (Drug:CD) | 1:1 or 1:2 | Significant solubility enhancement, well-established technique, commercially available excipients.[1][6] | Lower drug loading compared to nanocrystals, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Solubility Enhancement | 10 to >1000-fold | |||
| Co-solvent Vehicle | Co-solvent Concentration | 10 - 50% | Simple to prepare. | Potential for drug precipitation upon dilution in vivo, potential for vehicle-related toxicity. |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Nanocrystals for Insoluble Drugs by Top-Down Nanotechnology with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Schisantherin E
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the low oral bioavailability of Schisantherin E.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The primary reason for the low oral bioavailability of this compound, a dibenzocyclooctadiene lignan, is its poor aqueous solubility.[1][2] Like its close analog Schisantherin A, this compound is a lipophilic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] Studies on similar lignans have also pointed to potential hepatic first-pass metabolism as a contributing factor to low bioavailability.[3]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds like Schisandra lignans. These include:
-
Nanoparticle-based delivery systems: This includes nanoemulsions, nanocrystals, and polymeric nanoparticles. These formulations increase the surface area of the drug, enhancing its dissolution rate and saturation solubility.[1][4]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level, which can improve the wettability and dissolution of the drug.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[6]
Q3: Are there any excipients that have been shown to be particularly effective for formulating Schisandra lignans?
A3: Yes, studies on Schisandra lignans have identified several effective excipients. For nanoemulsions and SEDDS, common choices include:
-
Oils: Oleic acid and other medium-chain triglycerides.[6]
-
Co-surfactants/Co-solvents: Transcutol P and ethanol.[6] For solid dispersions, hydrophilic polymers such as polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are commonly used carriers.[5]
Q4: What kind of bioavailability improvement can be expected with these advanced formulations?
A4: Significant improvements have been documented for Schisantherin A, which can serve as a reference for this compound. For instance, a nanoemulsion formulation of Schisantherin A increased its absolute oral bioavailability in rats from 4.3% to 47.3%.[4] Similarly, a self-emulsifying drug delivery system (SEDDS) for a Fructus Schisandrae Chinensis extract, containing related lignans, resulted in a 292.2% relative bioavailability for schisandrin and a 205.8% relative bioavailability for schisandrin B compared to a commercial capsule.[6]
Troubleshooting Guides
Nanoparticle and Nanoemulsion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Poor drug loading/encapsulation efficiency | Low solubility of this compound in the chosen oil phase. Incompatible surfactant/co-surfactant system. | Screen various oils to find one with the highest solubilizing capacity for this compound. Optimize the surfactant-to-co-surfactant ratio (Smix). Experiment with different surfactants and co-surfactants. |
| Particle size is too large or shows high polydispersity index (PDI) | Insufficient homogenization energy. Inappropriate surfactant concentration. Ostwald ripening. | Increase homogenization speed, pressure, or duration. Optimize the concentration of the surfactant; too little may not stabilize droplets, while too much can cause aggregation. Use a combination of surfactants or add a co-surfactant to improve stability. |
| Phase separation or drug precipitation upon storage | Formulation instability. Drug supersaturation and crystallization. | Evaluate the physical stability of the formulation at different temperatures. Incorporate a crystallization inhibitor. Consider converting the liquid nanoemulsion to a solid form (S-SEDDS) by adsorbing it onto a solid carrier. |
Solid Dispersion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete amorphization of this compound | Drug-to-carrier ratio is too high. Incompatibility between the drug and the carrier. Insufficient energy input during preparation (e.g., melting or solvent evaporation). | Decrease the drug loading. Screen for carriers with better miscibility with this compound using techniques like DSC. Ensure complete melting in the fusion method or complete dissolution in the solvent evaporation method. |
| Phase separation or recrystallization during storage | The amorphous solid dispersion is thermodynamically unstable. High humidity and temperature can accelerate recrystallization. | Select a polymer carrier with a high glass transition temperature (Tg). Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature. |
| Slow drug release from the solid dispersion | High polymer concentration leading to a very viscous gel layer upon dissolution. Poor wettability of the solid dispersion. | Optimize the drug-to-carrier ratio. Incorporate a wetting agent or a superdisintegrant into the final dosage form. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor self-emulsification or formation of large droplets | Unfavorable oil/surfactant/co-surfactant ratios. The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal. | Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. Select surfactants with an appropriate HLB value (typically >12 for o/w emulsions). Optimize the Smix ratio. |
| Drug precipitation upon dilution in aqueous media | The drug is not sufficiently solubilized in the formed emulsion droplets. The formulation is in a supersaturated state. | Increase the concentration of the oil phase or use an oil with higher solubilizing capacity for this compound. Incorporate a precipitation inhibitor in the formulation. |
| Incompatibility with gelatin capsules (for liquid SEDDS) | The excipients in the SEDDS formulation may interact with the gelatin shell, causing it to become brittle or leak. | Screen for capsule-compatible excipients. Consider using HPMC capsules as an alternative to gelatin capsules. Convert the liquid SEDDS to a solid form (S-SEDDS). |
Data Presentation
Table 1: Pharmacokinetic Parameters of Schisantherin A Formulations in Rats (Mean ± SD, n=3)
| Formulation | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC(0-t) (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Schisantherin A Suspension | Intragastric | 300 | - | - | - | 4.3 | [4] |
| Schisantherin A Nanoemulsion | Intragastric | 300 | - | - | - | 47.3 | [4] |
Note: Specific Cmax, Tmax, and AUC values for the different oral formulations were not provided in the reference, but the significant increase in absolute bioavailability highlights the effectiveness of the nanoemulsion formulation.
Table 2: Pharmacokinetic Parameters of Schisandra Lignans in Different Formulations in Rats
| Lignan | Formulation | Cmax (µg/L) | Tmax (h) | AUC(0-∞) (µg·h/L) | Relative Bioavailability (%) | Reference |
| Schisandrin | Commercial Capsule | - | - | - | 100 (Reference) | [6] |
| Schisandrin | SEDDS | - | - | - | 292.2 | [6] |
| Schisandrin B | Commercial Capsule | - | - | - | 100 (Reference) | [6] |
| Schisandrin B | SEDDS | - | - | - | 205.8 | [6] |
Note: While this data is not for this compound, it demonstrates the significant bioavailability enhancement achievable with SEDDS for related Schisandra lignans.
Experimental Protocols
Preparation of Schisandra Lignans-Loaded Enteric Nanoparticles
This protocol is adapted from a study on Schisandra lignans including Schisantherin A and is a good starting point for this compound.[7]
Materials:
-
This compound
-
Eudragit® S100 (enteric polymer)
-
Poloxamer 188 (surfactant)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
Preparation of the organic phase: Dissolve this compound and Eudragit® S100 in ethanol.
-
Preparation of the aqueous phase: Dissolve Poloxamer 188 in deionized water.
-
Nanoparticle formation: Inject the organic phase into the aqueous phase under constant magnetic stirring at a controlled temperature.
-
Solvent evaporation: Continue stirring to allow for the evaporation of ethanol and the formation of a stable nanoparticle suspension.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Preparation of a Solid Dispersion by Solvent Evaporation Method
This is a general protocol applicable to hydrophobic natural products like this compound.[5]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 (hydrophilic carrier)
-
Methanol (solvent)
Procedure:
-
Dissolution: Dissolve both this compound and PVP K30 in a sufficient amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Remove the methanol using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on a successful SEDDS formulation for a Schisandra extract.[6]
Materials:
-
This compound
-
Oleic acid (oil)
-
Tween 20 (surfactant)
-
Transcutol P (co-surfactant)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate these mixtures with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected amounts of oleic acid, Tween 20, and Transcutol P and mix them in a glass vial. Add this compound to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug precipitation upon dilution.
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of this compound nanoparticles.
Caption: Strategies to overcome the low oral bioavailability of this compound.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of Wurenchun (Fructus Schisandrae Chinensis extracts) by self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing extraction yield of Schisantherin E from raw plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Schisantherin E from raw plant material.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
1. Issue: Low or No Yield of this compound in Crude Extract
-
Question: We are experiencing a very low yield of this compound after the initial extraction. What are the potential causes and how can we improve it?
-
Answer: Low yield is a common issue that can stem from several factors, from the raw material itself to the extraction parameters.
Potential Causes & Solutions:
-
Incorrect Plant Material: this compound is specifically isolated from the fruits of Schisandra sphenanthera.[1][2][3] Using other species, like Schisandra chinensis, or other plant parts (leaves, stems) may result in negligible amounts of the target compound.
-
Suboptimal Extraction Method: Traditional methods like heat reflux can be inefficient and lead to thermal degradation of heat-sensitive lignans.[4]
-
Recommendation: Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which are known to be more efficient.[4][5][6] UAE, in particular, enhances extraction by using cavitation to improve solvent penetration, often at lower temperatures and for shorter durations.[7][8]
-
-
Inappropriate Solvent System: this compound, like other lignans, has specific solubility properties. It is soluble in solvents like methanol and ethanol but insoluble in water and petroleum ether.[4]
-
Insufficient Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are critical.
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low extraction yields. -
2. Issue: High Level of Impurities in Purified Product
-
Question: Our final product shows significant impurities after purification. How can we improve the purity of this compound?
-
Answer: Impurities are common when isolating natural products. A multi-step purification strategy is often necessary.
Potential Causes & Solutions:
-
Inefficient Primary Purification: Relying on a single purification step (e.g., simple crystallization) is often insufficient for complex crude extracts.
-
Recommendation: Implement macroporous resin chromatography as a robust enrichment step after initial extraction. This technique has a high capacity for adsorbing lignans and allows for the washing away of more polar impurities (like sugars and salts) with water before eluting the target compounds with an ethanol gradient.[12][13][14]
-
-
Incorrect Resin or Elution Conditions: The choice of macroporous resin and the elution solvent are critical for separation.
-
Recommendation: Select a resin with appropriate polarity and pore size. Nonpolar styrene-based resins (e.g., HPD series) are often effective for lignans.[13][15] Perform a stepwise elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 90%). Analyze each fraction by HPLC to determine where this compound elutes with the highest purity. For similar lignans, 70-90% ethanol is often the optimal desorption solvent.[10][13]
-
-
Co-elution of Similar Compounds: this compound is one of several related lignans in the plant, which may have similar chromatographic behavior.[1][16]
-
3. Issue: Suspected Degradation of this compound
-
Question: We suspect our target compound is degrading during the process, as yields are inconsistent and unknown peaks appear in our chromatograms. What conditions can cause degradation?
-
Answer: Lignan stability is a critical factor, and degradation can occur due to heat, light, or pH extremes.
Potential Causes & Solutions:
-
Thermal Degradation: Many lignans are unstable at high temperatures, which is a significant drawback of methods like prolonged heat reflux or Soxhlet extraction.[4]
-
Recommendation: Use low-temperature extraction methods. UAE can be performed effectively at moderate temperatures (e.g., 40-60°C).[9] SFE is also performed at low temperatures (e.g., 36-45°C).[5][6] During solvent evaporation (e.g., with a rotary evaporator), keep the water bath temperature below 50°C.
-
-
Oxidative Degradation: The dibenzocyclooctadiene structure can be susceptible to oxidation.[17][18]
-
Recommendation: Minimize exposure of the extract and purified compound to air and light. Store extracts and final products under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended for stock solutions).[2] Use amber vials to protect from light.
-
-
Metabolic Pathways and Potential Degradation: The metabolic pathways of related lignans involve oxidation, demethylation, and hydroxylation.[17][18] These reactions can potentially occur chemically under harsh extraction conditions.
This compound Structure and Potential Degradation Sites
Stress factors that can lead to the degradation of this compound. -
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for maximizing this compound yield? A1: Ultrasound-Assisted Extraction (UAE) is highly recommended. Compared to traditional methods, UAE significantly reduces extraction time, lowers solvent consumption, and often increases yield by improving mass transfer rates through acoustic cavitation.[7][8] It is also performed at lower temperatures, which helps to prevent the thermal degradation of the compound.[4]
Q2: Which solvent and what concentration should be used for the initial extraction? A2: Ethanol is a highly effective and commonly used solvent. Based on optimization studies for related lignans from Schisandra species, an ethanol concentration between 70% and 95% (v/v) in water is typically optimal.[9][10] Pure ethanol may be less effective as the presence of some water can help swell the plant matrix, facilitating solvent penetration.
Q3: How can the crude extract be efficiently purified to isolate this compound? A3: A two-step process is advisable. First, use macroporous resin column chromatography to enrich the lignan fraction from the crude extract. This step effectively removes a large portion of polar and non-target compounds.[12][13] Second, for achieving high purity, the enriched fraction should be further purified using silica gel column chromatography or preparative HPLC .[5][9]
Q4: What are the recommended storage conditions for the raw plant material and the purified this compound? A4:
-
Raw Plant Material: The dried fruits of Schisandra sphenanthera should be stored in a cool, dry, and dark place to prevent mold growth and degradation of phytochemicals.
-
Purified this compound: As a solid, it should be stored in an airtight, light-resistant container at -20°C. In solution, it should be prepared in a suitable solvent, aliquoted into amber vials to minimize freeze-thaw cycles, and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2]
Q5: What analytical method is standard for quantifying this compound in extracts? A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for the quantification of this compound and other lignans.[16][19][20] For structural confirmation and metabolite identification, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly UHPLC-Q-TOF-MS/MS, are used.[17]
Experimental Protocols & Data
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for extracting this compound from the dried fruits of S. sphenanthera. Users should optimize parameters for their specific equipment and material.
-
Preparation: Grind the dried fruits of S. sphenanthera into a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Place 50 g of the powder into a 2000 mL flask.
-
Add 1000 mL of 85% ethanol (for a 20:1 solvent-to-solid ratio).[4][11]
-
Place the flask in an ultrasonic bath or use a probe-type sonicator.
-
Set the temperature to 60°C and the ultrasonic power to an optimized level (e.g., 400-800 W).[4][11]
-
Extract for 60 minutes.
-
-
Filtration: Immediately after extraction, filter the mixture while warm through a Buchner funnel with filter paper.
-
Re-extraction (Optional but Recommended): Transfer the plant residue back to the flask and repeat the extraction process with fresh solvent to maximize yield.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Overall Extraction and Purification Workflow
Protocol 2: Macroporous Resin Purification
-
Preparation: Swell and pre-treat the macroporous resin (e.g., HPD5000) according to the manufacturer's instructions, typically by washing sequentially with ethanol and then water. Pack the resin into a glass column.
-
Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., 20% ethanol) to create a concentrated solution. Load the solution onto the top of the resin bed at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with deionized water (approx. 4 bed volumes) to remove highly polar impurities like sugars and salts.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentration. For example:
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze each fraction using HPLC to identify the fractions containing this compound at the highest purity.
-
Pooling and Concentration: Combine the high-purity fractions and remove the solvent using a rotary evaporator.
Data Tables
Table 1: Comparison of Extraction Methods for Schisandra Lignans
| Method | Typical Solvent | Temp. (°C) | Time | Advantages | Disadvantages | Reference |
| Heat Reflux | Ethanol/Water | 80-100 | 2-4 h | Simple setup | Low efficiency, thermal degradation risk | [4] |
| Ultrasound-Assisted (UAE) | 70-95% Ethanol | 40-60 | 30-70 min | High efficiency, fast, low temp | Requires specific equipment | [4][9][11] |
| Supercritical Fluid (SFE) | CO₂ + Ethanol | 35-50 | 2-4 h | "Green" solvent, high selectivity | High initial equipment cost | [5][6] |
Table 2: Typical Parameters for Macroporous Resin Purification of Schisandra Lignans
| Parameter | Condition | Purpose | Reference |
| Resin Type | HPD series (e.g., HPD5000) | Adsorption of medium-polarity lignans | [13][14] |
| Loading Flow Rate | 2-4 Bed Volumes/hour | Ensure sufficient binding to resin | [13] |
| Wash Solvent | Deionized Water | Remove polar impurities | [13] |
| Elution Solvent | 70-90% Ethanol | Desorb and collect target lignans | [10][13] |
| Desorption Flow Rate | 2 Bed Volumes/hour | Ensure efficient elution | [13] |
| Expected Outcome | ~12-15 fold increase in purity | Enrichment of target compounds | [13] |
References
- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design for ultrasound-assisted extraction of Schinus terebinthifolius | Research, Society and Development [rsdjournal.org]
- 9. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
Stability of Schisantherin E in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Schisantherin E in solution and under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile. For compounds that are difficult to dissolve, it is recommended to warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.
Q2: How should I store the solid form of this compound?
A2: The solid compound should be stored at 4°C and protected from light. For long-term storage, -20°C is also a suitable condition.
Q3: What are the optimal conditions for storing this compound stock solutions?
A3: The stability of this compound in solution is dependent on the storage temperature. To prevent degradation, it is crucial to adhere to the following storage guidelines.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration of Use | Additional Recommendations |
| -20°C | Within 1 month | Protect from light. |
| -80°C | Within 6 months | Protect from light. |
To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before storage.
Q4: How is this compound typically shipped?
A4: For evaluation purposes, this compound samples are shipped on blue ice. For other quantities, it may be shipped at room temperature or with blue ice upon request.
Troubleshooting Guide
Problem: I am observing a loss of activity or inconsistent results with my this compound solution.
Possible Causes and Solutions:
-
Improper Storage: Verify that your stock solutions have been stored at the correct temperature and for the recommended duration as outlined in Table 1. Long-term storage at inappropriate temperatures can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can degrade the compound. It is best practice to prepare single-use aliquots to maintain the integrity of the compound.
-
Light Exposure: this compound solutions should be protected from light, as photodegradation can occur. Store solutions in amber vials or tubes wrapped in foil.
-
Solvent Purity: Ensure that the solvent used to dissolve this compound is of high purity and free of contaminants that could catalyze degradation.
Problem: My this compound is not fully dissolving.
Possible Causes and Solutions:
-
Low Solubility: While this compound is soluble in DMSO, methanol, and acetonitrile, it may require assistance to fully dissolve.
-
Dissolution Technique: To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath for a short period.
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source with a known intensity and wavelength (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution and analyze it using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.
Visualizations
Caption: A flowchart illustrating the general workflow for conducting a forced degradation study of this compound.
Troubleshooting Schisantherin E quantification in complex biological matrices
Welcome to the technical support center for the quantification of Schisantherin E in complex biological matrices. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Extraction
Question 1: I am seeing low recovery of this compound from my plasma samples. What are the most common causes and how can I improve my extraction efficiency?
Low recovery is a frequent issue stemming from the sample preparation method. The choice of extraction technique is critical for efficiently isolating this compound from complex matrices like plasma, which is rich in proteins and lipids.
Common Causes:
-
Inefficient Protein Precipitation: Using an inappropriate solvent or an incorrect solvent-to-plasma ratio can lead to incomplete protein removal, trapping the analyte in the protein pellet.
-
Poor Liquid-Liquid Extraction (LLE) Parameters: Suboptimal solvent choice, pH, or insufficient mixing can result in poor partitioning of this compound into the organic layer.
-
Suboptimal Solid-Phase Extraction (SPE) Conditions: The selected SPE cartridge, conditioning, loading, washing, and elution steps may not be optimized for this compound.
Troubleshooting Steps:
-
Optimize Protein Precipitation (PPT): This is often the simplest method.
-
Solvent Choice: Methanol and acetonitrile are commonly used. Methanol is often effective for precipitating proteins in plasma samples.[1][2]
-
Ratio: A common starting point is a 3:1 or 4:1 ratio of solvent to plasma. Vortex thoroughly to ensure complete protein denaturation.
-
Temperature: Centrifuging at a low temperature (e.g., 4°C) can enhance protein precipitation and improve the separation of the supernatant.[3]
-
-
Develop a Liquid-Liquid Extraction (LLE) Protocol: LLE can offer a cleaner extract than PPT.
-
Solvent Selection: Start with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether, which have been used successfully for other lignans.[3][4]
-
pH Adjustment: Test the effect of sample pH on extraction efficiency, as the ionization state of the analyte can affect its partitioning.
-
Mixing: Ensure vigorous mixing (e.g., vortexing for 5 minutes) to maximize the interaction between the aqueous and organic phases.[3]
-
-
Implement Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can concentrate the analyte, but requires more development.
-
Sorbent: A C18 cartridge is a good starting point for a hydrophobic compound like this compound.[5]
-
Method Development: Systematically optimize each step:
-
Conditioning: Use methanol followed by water to activate the stationary phase.[5]
-
Loading: Ensure the sample is loaded at a slow, consistent flow rate.
-
Washing: Use a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences without eluting the analyte.[5]
-
Elution: Use a strong solvent like methanol to elute this compound.[5]
-
-
The following workflow outlines the decision-making process for selecting and optimizing a sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com.cn [shimadzu.com.cn]
Minimizing off-target effects of Schisantherin E in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Schisantherin E in cellular assays. The information aims to help minimize off-target effects and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
1. Issue: High cell toxicity observed at expected therapeutic concentrations.
-
Question: Why am I seeing excessive cell death in my cultures treated with this compound, even at concentrations reported to be effective for related compounds?
-
Answer: High cytotoxicity can stem from several factors. Firstly, the optimal concentration for this compound may differ from other lignans like Schisantherin A or B due to subtle structural variations. Secondly, the sensitivity of your specific cell line to this compound might be higher. It is also crucial to ensure the purity of the this compound compound and the quality of your cell culture conditions.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 (half-maximal inhibitory concentration) in your cell line.
-
Verify Compound Purity: If possible, verify the purity of your this compound stock using methods like HPLC or mass spectrometry.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Consider a Different Assay: Use a less cytotoxic endpoint for initial screens, such as a metabolic activity assay (e.g., MTT or resazurin) before moving to apoptosis or cell death assays.
-
2. Issue: Inconsistent or non-reproducible experimental results.
-
Question: My results with this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent results are often due to variability in experimental conditions. This can include fluctuations in cell density, passage number, incubation times, and the preparation of the this compound working solutions. The stability of this compound in your culture medium over the course of the experiment could also be a factor.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a detailed, standardized protocol for all experiments. This includes cell seeding density, treatment duration, and reagent preparation.
-
Use Low Passage Cells: Use cells with a consistent and low passage number to minimize phenotypic drift.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a concentrated stock for each experiment. This compound is soluble in DMSO, and stock solutions should be stored at -20°C or -80°C to maintain stability.[1]
-
Include Positive and Negative Controls: Always include appropriate controls to monitor assay performance and normalize your data.
-
3. Issue: Suspected off-target effects are confounding the interpretation of results.
-
Question: I observe a phenotype that doesn't align with the expected mechanism of action of this compound. How can I identify and minimize these off-target effects?
-
Answer: Off-target effects occur when a compound interacts with unintended molecular targets.[2] For Schisandra lignans, which are known to have a broad range of biological activities, this is an important consideration.[3][4][5] Minimizing these effects involves using the lowest effective concentration and employing orthogonal assays to validate your findings.
-
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target phenotype.
-
Orthogonal Validation: Confirm your findings using an alternative method. For example, if you observe a phenotype using a chemical inhibitor, try to replicate it using genetic approaches like siRNA or CRISPR to knockdown the putative target.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).[6][7]
-
Off-Target Profiling: If resources permit, perform a broader screen to identify potential off-target interactions. This could involve proteomic or transcriptomic analysis of treated cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a natural lignan isolated from Schisandra sphenanthera.[8][9] While its specific molecular targets are not as extensively studied as other lignans, related compounds like Schisantherin A are known to exert anti-inflammatory, antioxidant, and anti-cancer effects.[4][10] These effects are often mediated through signaling pathways such as PI3K/Akt and MAPK/NF-κB.[4] It is plausible that this compound shares some of these mechanisms.
Q2: What is a recommended starting concentration for this compound in cellular assays?
A2: Due to limited specific data for this compound, it is advisable to perform a dose-response study starting from a low nanomolar range up to high micromolar concentrations (e.g., 1 nM to 100 µM). For related compounds like Schisantherin A, cytotoxic effects in cancer cell lines have been observed in the low micromolar range.[11]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][8] For cellular experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) and consistent across all treatments, including vehicle controls.
Q4: Can this compound interact with other components in the culture medium?
A4: While not specifically documented for this compound, small molecules can sometimes interact with serum proteins in the culture medium, which may affect their bioavailability. It is good practice to perform initial validation experiments in both serum-containing and serum-free media if a direct interaction is suspected.
Q5: What are some potential off-targets for Schisandra lignans?
A5: Schisandra lignans have been reported to interact with various proteins, including cytochrome P450 enzymes and P-glycoprotein.[12][13] These interactions could lead to off-target effects or drug-drug interactions in more complex systems. When interpreting results, it is important to consider the possibility of broad-spectrum activities.
Quantitative Data Summary
The following tables provide illustrative data based on studies of related Schisandra lignans to guide experimental design with this compound.
Table 1: Cytotoxicity of Schisantherin A in Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| HepG2 (Liver) | 6.65 | MTT Assay | F. Anwar et al., 2023 |
| Hep3B (Liver) | 10.50 | MTT Assay | F. Anwar et al., 2023 |
| Huh7 (Liver) | 10.72 | MTT Assay | F. Anwar et al., 2023 |
| Leukemic cells | ~31.2 (converted from µg/mL) | Not specified | A. Szopa et al., 2023 |
Note: This data is for Schisantherin A and should be used as a preliminary guide for determining the concentration range for this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for assessing the target engagement of this compound in intact cells.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Putative signaling pathways modulated by this compound.
Caption: Workflow for minimizing and identifying off-target effects.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Schisandra: Benefits, Side Effects, and Forms [healthline.com]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts [mdpi.com]
- 12. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 13. Schisandra: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Technical Support Center: Enhancing Schisantherin E Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Schisantherin E across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier challenging?
A1: this compound is a dibenzocyclooctadiene lignan, a natural compound isolated from the fruits of Schisandra sphenanthera. It has demonstrated significant neuroprotective potential in preclinical studies. However, like many other lignans, its clinical translation for neurological disorders is hampered by challenges in crossing the blood-brain barrier. The primary obstacles include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, soluble in organic solvents like DMSO and methanol, but poorly soluble in aqueous solutions. This can lead to formulation challenges and limit its bioavailability.
-
P-glycoprotein (P-gp) Efflux: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics, including some lignans, back into the bloodstream, thereby reducing their brain concentration. While direct evidence for this compound is limited, related lignans are known P-gp substrates.
-
Enzymatic Degradation: this compound may be subject to metabolic enzymes in the brain endothelial cells, further reducing the amount of active compound that reaches the brain parenchyma.
Q2: What are the initial steps to assess the blood-brain barrier permeability of this compound in our lab?
A2: To begin assessing the BBB permeability of this compound, a tiered approach starting with in vitro models is recommended before proceeding to more complex and costly in vivo studies.
-
In Vitro BBB Models: Start with a cell-based in vitro model. A common choice is a co-culture model of brain capillary endothelial cells (like the bEnd.3 cell line) with astrocytes and pericytes grown on a transwell insert. This setup mimics the cellular components of the neurovascular unit.
-
Permeability Measurement: Quantify the apparent permeability coefficient (Papp) of this compound across the cell monolayer. This is a key parameter to determine its ability to cross the BBB.
-
Efflux Assessment: Utilize a cell line that overexpresses P-glycoprotein, such as MDCK-MDR1 cells, to determine if this compound is a substrate for this efflux pump. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Q3: We are observing very low permeability of this compound in our in vitro BBB model. What are the common reasons and how can we troubleshoot this?
A3: Low permeability in an in vitro BBB model is a common issue. Here are some potential causes and troubleshooting steps:
-
Poor Solubility in Assay Medium: this compound's hydrophobicity can lead to precipitation in aqueous assay buffers.
-
Troubleshooting: Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) to improve solubility. Ensure the final solvent concentration does not compromise the integrity of the cell monolayer.
-
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the free fraction available for transport.
-
Troubleshooting: Use a serum-free medium for the transport study or quantify the extent of protein binding to correct the permeability calculations.
-
-
Active Efflux: As mentioned, P-glycoprotein or other efflux transporters may be actively removing this compound from the cells.
-
Troubleshooting: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Cell Monolayer Integrity: The low permeability might be an artifact of a compromised cell barrier.
-
Troubleshooting: Regularly check the transendothelial electrical resistance (TEER) of your cell monolayer to ensure its integrity. Also, perform a permeability assay with a known paracellular marker (e.g., Lucifer yellow or a fluorescently labeled dextran) to confirm low paracellular leakage.
-
Q4: What strategies can we explore to enhance the delivery of this compound across the blood-brain barrier?
A4: Several strategies can be employed to overcome the challenges of delivering hydrophobic compounds like this compound to the brain:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, protect it from enzymatic degradation, and facilitate its transport across the BBB. Common nanoparticle formulations include:
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)).
-
Lipid-based Nanoparticles: Such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).
-
-
Surface Modification of Nanoparticles: The surface of nanoparticles can be functionalized with ligands that target specific receptors on the brain endothelial cells to promote receptor-mediated transcytosis. Examples include transferrin or lactoferrin.
-
Inhibition of P-glycoprotein: Co-administration of this compound with a P-gp inhibitor can increase its brain uptake by blocking its efflux.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic or actively transported prodrug that is converted to the active compound in the brain.
Troubleshooting Guides
Issue 1: Low Bioavailability in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to low absorption after oral administration. | Formulate this compound in a solubility-enhancing vehicle such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle suspension. |
| Extensive first-pass metabolism in the liver. | Consider alternative routes of administration that bypass the liver, such as intranasal or parenteral routes. Investigate the metabolic pathways and consider co-administration with an inhibitor of the relevant metabolic enzymes. |
| P-glycoprotein efflux in the intestine and at the BBB. | Co-administer with a P-gp inhibitor. Formulate in nanoparticles that can mask the compound from P-gp recognition. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Variability in cell monolayer integrity. | Standardize cell seeding density and culture conditions. Regularly monitor TEER values and discard any transwells that do not meet a predefined threshold. |
| Inconsistent preparation of this compound solutions. | Prepare fresh stock solutions in a suitable organic solvent (e.g., DMSO) and ensure complete dissolution before diluting into the assay buffer. Use a consistent final solvent concentration across all experiments. |
| Contamination of cell cultures. | Regularly test for mycoplasma contamination. Maintain strict aseptic techniques during cell culture. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for other structurally similar lignans to provide a comparative context for experimental planning.
Table 1: Apparent Permeability (Papp) of Representative Lignans in an In Vitro BBB Model (MDCK-pHaMDR cells)
| Compound | Type of Lignan | Papp (A→B) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| Dehydrodiisoeugenol | Neolignan | ~1.5 | Moderate |
| Myrislignan | 8-O-4'-Neolignan | >10 | High |
| Verrucosin | Tetrahydrofuran-lignan | >10 | High |
| Nectandrin B | Tetrahydrofuran-lignan | >10 | High |
| Caffeine (Control) | - | >10 | High |
Data extrapolated from studies on lignans from Myristica fragrans for illustrative purposes.
Table 2: Effect of a P-gp Inhibitor on the Efflux Ratio of a Representative Lignan (Deoxyschizandrin) in Caco-2 Cells
| Condition | Transport Ratio (B-A/A-B) for Digoxin (P-gp substrate) | Transport Ratio (B-A/A-B) for Rhodamine-123 (P-gp substrate) |
| Control | 15.2 | 12.2 |
| + 50 µM Deoxyschizandrin | 2.2 | 2.1 |
This data demonstrates the P-gp inhibitory potential of a related lignan, which suggests that enhancing this compound delivery might be achieved by overcoming P-gp efflux.
Table 3: Pharmacokinetic Parameters of a Nanoparticle Formulation of a Related Lignan (Schisantherin A) in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Schisantherin A Suspension | 45.3 ± 12.1 | 210.7 ± 56.8 | 4.3 |
| Schisantherin A Nanoemulsion | 289.6 ± 75.4 | 2325.9 ± 612.3 | 47.3 |
This table illustrates the significant improvement in bioavailability that can be achieved with a nanoparticle formulation for a structurally similar lignan.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Co-culture Model
-
Cell Culture: Culture bEnd.3 (mouse brain endothelial cells) on the apical side of a transwell insert and a co-culture of primary rat astrocytes and pericytes on the basolateral side of the well.
-
Monolayer Integrity: Monitor the formation of a tight monolayer by measuring the TEER daily. The assay should be performed when TEER values plateau at a high resistance.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the donor chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 cells (MDCK cells overexpressing human P-gp) on transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.
-
Bidirectional Transport Assay:
-
Perform the permeability assay as described in Protocol 1, but in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).
-
For the B→A transport, add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Calculation of Efflux Ratio (ER):
-
Calculate the Papp for both directions (Papp, A→B and Papp, B→A).
-
Calculate the efflux ratio: ER = Papp, B→A / Papp, A→B.
-
An ER > 2 suggests that the compound is a substrate for P-gp.
-
-
Inhibitor Assay (Optional): To confirm P-gp involvement, repeat the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Signaling Pathways and Experimental Workflows
Addressing challenges in the large-scale purification of Schisantherin E
Technical Support Center: Large-Scale Purification of Schisantherin E
Welcome to the technical support center for the large-scale purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this bioactive lignan from Schisandra sphenanthera.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The main challenges include:
-
Low Extraction Efficiency: Traditional solvent extraction methods can be time-consuming and result in low yields of this compound.[1]
-
Co-extraction of Impurities: Crude extracts contain a complex mixture of related lignans (e.g., Schisantherin A, B, C, D), pigments, and lipids, which have similar polarities, making separation difficult.[2][3]
-
Compound Stability: Lignans can be sensitive to heat and pH, potentially leading to degradation during extraction and purification. For instance, Schisantherin A is known to be unstable under heat.[1]
-
High Solvent Consumption: Large-scale purification often requires significant volumes of organic solvents, which has cost and environmental implications.[1]
-
Multi-Step Purification: Achieving high purity typically necessitates a multi-step chromatographic process, which can be complex and lead to product loss at each stage.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For long-term storage, solid this compound should be kept at -20°C.[4] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is soluble in DMSO.[4] To enhance solubility, gentle heating to 37°C and sonication in an ultrasonic bath can be employed.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
-
Possible Cause: Inefficient extraction method or inappropriate solvent selection.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Consider modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), which have been shown to be more efficient than traditional heat reflux or Soxhlet extraction for related lignans.[1]
-
Solvent Selection: While ethanol is commonly used, the polarity of the solvent system is crucial. A systematic evaluation of different ethanol-water ratios may improve extraction efficiency. For related lignans, 70-95% ethanol has been used effectively.[5][6]
-
Solid-to-Liquid Ratio: A low solid-to-liquid ratio may lead to incomplete extraction. For ultrasonic-assisted extraction of similar compounds, a ratio of 1:20 (g/mL) has been found to be optimal.[1]
-
Particle Size: Ensure the plant material is finely ground to increase the surface area available for solvent penetration.
-
Issue 2: Poor Separation of this compound from Other Lignans during Chromatography
-
Possible Cause: Inadequate resolution of the chromatographic method.
-
Troubleshooting Steps:
-
Column Selection: For initial cleanup, macroporous resins are effective in enriching the lignan fraction.[5] For fine purification, high-speed counter-current chromatography (HSCCC) offers excellent separation of compounds with similar polarities.[2][3][5]
-
Solvent System Optimization for HSCCC: The choice of the two-phase solvent system is critical for successful HSCCC separation. A commonly used system for lignans is a mixture of n-hexane-ethyl acetate-methanol-water. The ratios need to be optimized to achieve an ideal partition coefficient (K) for this compound.[5]
-
Preparative HPLC Gradient: If using preparative HPLC, a shallow gradient with a suitable mobile phase (e.g., acetonitrile-water or methanol-water) can improve the resolution between closely eluting lignans.[5]
-
Issue 3: Presence of Impurities in the Final Product
-
Possible Cause: Co-elution of impurities during the final purification step or degradation of the product.
-
Troubleshooting Steps:
-
Multi-Modal Chromatography: Combine different chromatographic techniques based on different separation principles. For example, use macroporous resin (adsorption) followed by HSCCC (partition) and/or preparative HPLC (adsorption/partition).
-
Crystallization: If a crystalline solid is desired, crystallization can be an effective final purification step to remove amorphous impurities. The choice of solvent for crystallization is critical and may require screening.
-
Monitor for Degradation: Use analytical techniques like HPLC to monitor the purity of fractions at each step to identify any potential degradation. Avoid excessive heat and exposure to strong acids or bases.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Schisandra Lignans
| Extraction Method | Solvent | Key Parameters | Yield of Related Lignans | Reference |
| Heat Reflux | 95% Ethanol | 10x volume, 2 hours, 2 cycles | Not specified for individual lignans | [6] |
| Ultrasonic-Assisted Extraction (UAE) | Not specified | 800 W power, 61.1 min, 20:1 solvent-to-solid ratio | Schisantherin A: 1.87 mg/g | [1] |
| Soxhlet Extraction | Methanol | 4 hours | Not specified | Not specified in provided text |
| Supercritical Fluid Extraction (SFE) | CO₂ | Not specified | Not specified | [1] |
Table 2: Performance of Different Chromatographic Techniques for Lignan Purification
| Technique | Stationary/Mobile Phase | Purity Achieved | Yield | Reference |
| Macroporous Resin | D101 resin, eluted with graded ethanol | Initial cleanup step | Not specified | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) | >91% for various lignans | Not specified | [5] |
| Preparative HPLC | C18 column, acetonitrile-water (50:50, v/v) | >91% for various lignans | Not specified | [5] |
| Molecularly Imprinted Polymers (MIPs) | SPE format | Total Lignans: 74.05% (Schisantherin A: 8.69%) | Not specified | [7] |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Lignans from Schisandra sphenanthera
-
Material Preparation: Grind the dried fruits of Schisandra sphenanthera to a coarse powder (20-40 mesh).
-
Extraction:
-
Load the powdered material into a large-scale extractor.
-
Add 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform ultrasonic-assisted extraction for 60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process on the solid residue two more times to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Multi-Step Purification of this compound
-
Macroporous Resin Chromatography (Initial Cleanup):
-
Dissolve the crude extract in water to precipitate non-polar compounds.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the lignan fraction with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%). Collect the fractions.
-
Analyze the fractions by HPLC to identify those rich in this compound.
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):
-
Combine and concentrate the this compound-rich fractions from the previous step.
-
Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water (e.g., in a 1:1:1:1 v/v ratio, optimization may be required).
-
Equilibrate the HSCCC instrument with the two-phase system.
-
Dissolve the enriched extract in a suitable volume of the solvent system and inject it into the HSCCC.
-
Perform the separation and collect fractions.
-
Monitor the fractions by HPLC to identify those containing high-purity this compound.
-
-
Final Purification/Polishing (Optional):
-
If further purification is needed, combine the high-purity fractions from HSCCC and concentrate them.
-
Perform preparative HPLC on a C18 column with an optimized mobile phase (e.g., a shallow gradient of methanol or acetonitrile in water).
-
Collect the peak corresponding to this compound.
-
-
Drying: Evaporate the solvent from the final pure fraction under reduced pressure to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting decision tree for low purity in this compound purification.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Purification of six lignans from the stems of Schisandra chinensis by using high-speed counter-current chromatography combined with preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Drug-drug interaction potential of Schisantherin E with CYP450 enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of the drug-drug interaction (DDI) potential of Schisantherin E with Cytochrome P450 (CYP450) enzymes.
Disclaimer: Publicly available data on the specific interaction of this compound with CYP450 enzymes is limited. The quantitative data and some specific details provided herein pertain to the closely related lignan, Schisantherin A (also known as Gomisin C) , and other lignans isolated from Schisandra chinensis. This information is presented to offer context and guidance for experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are planning to screen this compound for CYP450 inhibition. Which isoforms should we prioritize?
A1: While specific data for this compound is scarce, studies on other Schisandra lignans provide a strong rationale for prioritizing major drug-metabolizing enzymes.[1][2] Lignans from Schisandra have shown potent inhibitory effects, particularly against CYP3A4 .[1][2][3][4] Given that CYP3A4 is responsible for the metabolism of over 50% of clinically used drugs, it is a critical starting point.[5] Additionally, studies on the related compound Schisantherin A indicate involvement of CYP1A2 and CYP2E1 in its metabolism, making these isoforms secondary targets of interest.[6][7]
Q2: Our IC50 values for a Schisandra lignan against CYP3A4 are inconsistent across different experiments. What could be the cause?
A2: Variability in IC50 values is a common issue in in vitro CYP inhibition assays.[8] Several factors could be responsible:
-
Compound Solubility: Lignans can have poor aqueous solubility. If this compound precipitates in your assay buffer, the effective concentration will be lower than the nominal concentration, leading to artificially high IC50 values.[8] Ensure the final concentration of your organic solvent (like DMSO) is low and consistent across all wells.
-
Incubation Time: The inhibitory effect of some lignans is time- and concentration-dependent, suggesting a mechanism-based inhibition.[9] Ensure your pre-incubation and incubation times are consistent and optimized.
-
System Biology: Different test systems (e.g., human liver microsomes vs. recombinant enzymes) can yield different results due to the complexity and presence of other proteins in microsomes.[8][10]
-
Substrate Choice: The IC50 value for a CYP3A4 inhibitor can vary depending on the probe substrate used (e.g., midazolam, testosterone, nifedipine).[3][8] This is particularly true for CYP3A4, which has a complex active site.
Q3: We are using a fluorescence-based CYP inhibition assay and observe high background noise or signal quenching with our test compound. How can we troubleshoot this?
A3: Fluorogenic assays are excellent for high-throughput screening but can be prone to artifacts.[11]
-
Fluorescence Interference: The test compound itself may be fluorescent at the excitation/emission wavelengths of the reporter probe, leading to false negatives (artificially low inhibition).
-
Fluorescence Quenching: The compound might quench the signal from the fluorescent metabolite, leading to false positives (artificially high inhibition).
-
Troubleshooting Step: Run a control experiment where the test compound is added to the assay after the reaction has been stopped. This will help you determine if the compound is interfering with the fluorescent signal itself. If interference is confirmed, switching to an LC-MS/MS-based detection method is recommended as it directly measures metabolite formation and is not prone to such artifacts.[11]
Q4: We are not seeing a significant induction response for CYP1A2 or CYP3A4 with our positive controls (e.g., omeprazole, rifampicin) in our hepatocyte-based assay. What should we check?
A4: A lack of response from positive controls points to a systemic issue with the assay.
-
Hepatocyte Viability: Ensure the cryopreserved human hepatocytes are viable and have formed a proper monolayer. Poor cell health will blunt any induction response.
-
Treatment Duration: CYP induction is a process involving gene transcription and protein synthesis.[12] Cells are typically treated for 48 to 72 hours to see a robust response in mRNA expression or enzyme activity.[13][14]
-
Reagent Quality: Verify the activity of your positive control compounds and the freshness of the cell culture medium and supplements.
-
Endpoint Measurement: If you are measuring enzyme activity, concomitant inhibition by the inducer could mask the induction effect. Measuring mRNA levels via qRT-PCR is often recommended as it is a more direct measure of gene activation.[13]
Quantitative Data: CYP450 Inhibition by Schisantherin A (Gomisin C)
| CYP Isoform | Test System | Probe Substrate | IC50 (μM) | Reference |
| CYP3A4 | Recombinant Human | Midazolam 1'-hydroxylation | 0.059 | [1] |
| CYP3A4 | Human Liver Microsomes | Midazolam 1'-hydroxylation | 0.19 - 0.30 | [1] |
| CYP3A4 | Human Liver Microsomes | Testosterone 6β-hydroxylation | 0.28 - 0.42 | [1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate greater potency.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination) using Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to determine the IC50 value of a test compound against major CYP450 isoforms.
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (this compound) stock solution in DMSO
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)
-
Acetonitrile (ACN) with an appropriate internal standard for reaction termination
-
96-well plates, incubator, LC-MS/MS system
2. Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., 8 concentrations from 0.1 to 100 µM) in buffer. Also prepare solutions for the vehicle control (DMSO) and a positive control inhibitor.
-
In a 96-well plate, add the HLM and the test compound dilutions (or controls).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the CYP-specific probe substrate to all wells and mix.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis.
3. Data Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent of remaining enzyme activity at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[11]
Protocol 2: In Vitro CYP450 Induction Assay using Cryopreserved Human Hepatocytes
This protocol describes a common method to evaluate the potential of a compound to induce CYP expression.
1. Reagents and Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation medium
-
Collagen-coated 48- or 96-well plates
-
Test Compound (this compound)
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)[14]
-
Vehicle control (e.g., 0.1% DMSO)
-
Reagents for endpoint analysis (either RNA lysis buffer for qPCR or probe substrates for activity measurement)
2. Assay Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to form a monolayer (approx. 24-48 hours).
-
Replace the medium with fresh incubation medium containing the test compound at various concentrations (e.g., 3 concentrations spanning the expected clinical exposure), positive controls, or vehicle control.
-
Treat the cells for 48 to 72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
-
After the treatment period, wash the cells with PBS.
3. Endpoint Analysis (Two Options):
-
A) mRNA Expression (qRT-PCR):
-
Lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of target CYP genes (e.g., CYP1A2, CYP3A4) and a housekeeping gene using real-time quantitative PCR (qRT-PCR).
-
Calculate the fold change in mRNA expression relative to the vehicle-treated cells.
-
-
B) Enzyme Activity Measurement:
-
Add fresh medium containing a cocktail of CYP-specific probe substrates to the washed cells.[14]
-
Incubate at 37°C for a specified time.
-
Collect the medium and analyze for metabolite formation using LC-MS/MS.
-
Calculate the fold increase in enzyme activity relative to the vehicle-treated cells.
-
4. Data Analysis:
-
Data is typically presented as fold induction over the vehicle control.
-
An induction response is often considered positive if it is concentration-dependent and exceeds a certain threshold (e.g., >2-fold induction and >40% of the positive control response).
-
If a full dose-response curve is generated, calculate the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).
Visualizations
Below are diagrams illustrating the experimental workflow for CYP450 inhibition and the signaling pathway for CYP450 induction.
References
- 1. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 3. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Dietary Schisandra Supplements on CYP3A Activity in Human Liver Microsomes -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. Portico [access.portico.org]
- 6. The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. criver.com [criver.com]
- 13. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosing Regimens for Schisantherin E in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing regimens for Schisantherin E and other poorly soluble Schisandra lignans in animal studies.
Disclaimer: Publicly available data on the in vivo pharmacology of this compound is limited. The following guidance is based on studies of structurally related Schisandra lignans, such as Schisantherin A, and general principles of preclinical drug development. Researchers should perform compound-specific validation.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Schisandra lignans.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent oral bioavailability | Poor aqueous solubility of this compound.[1] First-pass metabolism in the gut and liver.[2] Efflux by transporters like P-glycoprotein (P-gp).[2][3] | 1. Vehicle Optimization: Test various GRAS (Generally Recognized as Safe) vehicles. Start with simple aqueous suspensions (e.g., with 0.5% carboxymethylcellulose) and progress to solutions with co-solvents (e.g., PEG300, DMSO) or lipid-based formulations.[4] 2. Formulation Strategies: Consider advanced formulations like liposomes, nanocrystals, or β-cyclodextrin inclusion complexes to improve solubility and absorption.[1][5] 3. Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to bypass first-pass metabolism. |
| High variability in plasma concentrations between animals | Inconsistent gavage technique. Animal stress affecting gastrointestinal motility. Variability in food intake (food can affect absorption). | 1. Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. 2. Fasting: Fast animals overnight (with free access to water) before dosing to reduce variability from food effects. 3. Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment and handling procedures. |
| Unexpected toxicity or adverse effects | Vehicle toxicity. Off-target effects of the compound. Dose is too high. | 1. Vehicle Toxicity Study: Run a control group with the vehicle alone to rule out its contribution to toxicity.[4] 2. Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a small number of animals to identify the maximum tolerated dose (MTD). 3. Clinical Observations: Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and establish clear humane endpoints. |
| Difficulty in detecting the compound in plasma | Low dose. Rapid metabolism or clearance. Insufficient sensitivity of the analytical method. | 1. Increase Dose: If tolerated, a higher dose may be necessary to achieve detectable plasma concentrations. 2. Pharmacokinetic Study: Conduct a pilot pharmacokinetic study with serial blood sampling to understand the Cmax and half-life of the compound. 3. Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, specificity, and linearity in the relevant biological matrix.[6] |
Frequently Asked Questions (FAQs)
1. What is a good starting dose for this compound in a mouse efficacy model?
Without specific data for this compound, a rational approach is to start with doses reported for other bioactive Schisandra lignans, such as Schisantherin A. In some studies, doses for Schisantherin A in mice have ranged from 1.25 to 300 mg/kg, depending on the disease model and route of administration.[7] It is crucial to perform a dose-range finding study to determine the appropriate dose for your specific experimental conditions.
2. What vehicle should I use to dissolve this compound for oral administration?
This compound is expected to have poor water solubility.[7] For initial studies, a suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) or 1% methylcellulose can be used. To prepare a solution, co-solvents such as polyethylene glycol 300 (PEG300), dimethyl sulfoxide (DMSO), or Tween 80 may be necessary.[4][8] Always test the tolerability of the vehicle in a separate control group.
3. How can I improve the oral bioavailability of this compound?
Low oral bioavailability is a common issue for Schisandra lignans due to poor solubility and first-pass metabolism.[1][2] Strategies to improve bioavailability include:
-
Formulation: Using lipid-based formulations, nanoparticles, or liposomes can enhance absorption.[1][5]
-
Inhibition of Metabolism: Co-administration with inhibitors of CYP3A4, a key enzyme in the metabolism of many lignans, could increase exposure. However, this can lead to drug-drug interactions and should be carefully evaluated.[3]
4. What are the common routes of administration for Schisandra lignans in animal studies?
The most common routes are oral (PO) gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of route depends on the study's objective. Oral administration is relevant for assessing clinical potential, while IV administration is used to determine absolute bioavailability and intrinsic clearance.[6]
5. Are there any known toxicities for this compound?
There is no specific public data on the toxicity of this compound. However, studies on other Schisandra lignans and extracts have generally shown a good safety profile at therapeutic doses. A thorough literature search for the specific compound and a preliminary toxicity study are always recommended before initiating efficacy studies.
Data Presentation
The following tables summarize pharmacokinetic data for related Schisandra lignans, which can serve as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of Schisandrin in Rats [6]
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (µg/mL) | - | 0.08 ± 0.07 |
| AUC (µg·h/mL) | 1.29 ± 0.34 | 0.20 ± 0.13 |
| t1/2 (h) | 1.54 ± 0.48 | 2.18 ± 1.15 |
| Oral Bioavailability (%) | - | 15.56 ± 10.47 |
Table 2: Effect of Schisantherin A on the Pharmacokinetics of Lenvatinib in Rats [3]
| Parameter | Lenvatinib alone (1.2 mg/kg) | Lenvatinib + Schisantherin A (20 mg/kg) | % Change |
| Cmax (µg/L) | 490.64 ± 124.20 | 759.66 ± 152.75 | +54.8% |
| AUC0-∞ (µg·h/L) | 3396.73 ± 989.35 | 5240.03 ± 815.49 | +54.3% |
| CL/F (L/h/kg) | 0.38 ± 0.12 | 0.23 ± 0.04 | -39.5% |
This table illustrates that Schisantherin A can inhibit the clearance of other drugs, likely through interaction with metabolic enzymes or transporters. This is an important consideration when designing co-administration studies.
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Preparation: Prepare the dosing formulation of this compound at the desired concentration. Ensure the solution or suspension is homogeneous.
-
Animal Handling: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and gently advance it into the stomach.
-
Administration: Slowly administer the formulation. The typical volume for a mouse is 5-10 mL/kg.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Mandatory Visualizations
Caption: Experimental workflow for refining dosing regimens.
Caption: Potential PI3K/AKT signaling pathway for Schisandra lignans.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and liver uptake of three Schisandra lignans in rats after oral administration of liposome encapsulating β-cyclodextrin inclusion compound of Schisandra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Validation & Comparative
Schisantherin A Demonstrates Potent Anti-Inflammatory Activity While Schisantherin E Remains Uncharacterized: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of two dibenzocyclooctadiene lignans, Schisantherin E and Schisantherin A. While extensive data highlights the potent anti-inflammatory properties of Schisantherin A through the modulation of key signaling pathways, a significant gap in the scientific literature exists regarding the bioactivity of this compound.
This review summarizes the current state of knowledge, presenting the available experimental data for Schisantherin A and underscoring the absence of comparable studies on this compound. Detailed experimental protocols for the assays used to characterize Schisantherin A are provided to facilitate future comparative research.
Comparative Analysis of Anti-Inflammatory Effects
Currently, a direct comparative study of the anti-inflammatory effects of this compound and Schisantherin A is not available in the published literature. While Schisantherin A has been the subject of multiple investigations, research into the biological activities of this compound is lacking. One study has reported the isolation and identification of (-)-schisantherin E from Schisandra chinensis, but did not evaluate its anti-inflammatory properties. Another study identified this compound as a constituent of Schisandra sphenanthera fruit extract, which exhibited anti-inflammatory activity, but the specific contribution of this compound was not determined.
The following table summarizes the available quantitative data on the anti-inflammatory effects of Schisantherin A. The corresponding fields for this compound are marked as "Data Not Available" to reflect the current knowledge gap.
| Parameter | Schisantherin A | This compound | Source |
| Cell Line | RAW 264.7 Macrophages | Data Not Available | [1] |
| Inducer | Lipopolysaccharide (LPS) | Data Not Available | [1] |
| Inhibition of Nitric Oxide (NO) Production | Concentration-dependent reduction | Data Not Available | [1] |
| Inhibition of Prostaglandin E2 (PGE2) Production | Concentration-dependent reduction | Data Not Available | [1] |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production | Concentration-dependent reduction | Data Not Available | [1] |
| Inhibition of Interleukin-6 (IL-6) Production | Concentration-dependent reduction | Data Not Available | [1] |
| Inhibition of Interleukin-1β (IL-1β) Production | Significant reduction in LPS-induced ARDS mouse model | Data Not Available | [2] |
| Effect on iNOS Expression | Reduced levels in a concentration-dependent manner | Data Not Available | [1] |
| Effect on COX-2 Expression | Reduced levels in a concentration-dependent manner | Data Not Available | [1] |
| Mechanism of Action | Inhibition of NF-κB and MAPK (ERK, p38, JNK) signaling pathways | Data Not Available | [1][2] |
Mechanistic Insights: The Anti-Inflammatory Action of Schisantherin A
Schisantherin A exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.[1][2] Studies have consistently shown that Schisantherin A can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK).[1][2]
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. Schisantherin A has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus, a crucial step for its activation.[1] This inhibition is associated with the suppression of IκBα degradation.[1]
The MAPK pathways are also central to the inflammatory process. Schisantherin A significantly inhibits the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli like LPS.[1] By targeting these signaling cascades, Schisantherin A effectively downregulates the production of a wide range of pro-inflammatory mediators.
Experimental Protocols
To facilitate further research and direct comparative studies, the following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Schisantherin A.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of Schisantherin A for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[1]
Nitric Oxide (NO) Production Assay
NO production is measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
Cells are harvested and lysed to extract total protein. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, phospho-p65, p65, and IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion and Future Directions
The available evidence strongly supports Schisantherin A as a potent anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of NF-κB and MAPK signaling pathways. In stark contrast, the anti-inflammatory potential of this compound remains unexplored. This significant knowledge gap highlights the need for future research to isolate and characterize the bioactivities of this compound. Direct, side-by-side comparative studies are essential to understand the structure-activity relationships of these closely related lignans and to identify the more promising candidate for further drug development in the context of inflammatory diseases. Such studies should employ the standardized experimental protocols outlined in this guide to ensure data comparability and robustness.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. schisantherin-a-protects-lipopolysaccharide-induced-acute-respiratory-distress-syndrome-in-mice-through-inhibiting-nf-b-and-mapks-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to the Hepatoprotective Activities of Schisantherin A, B, C, D, and E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective activities of five dibenzocyclooctadiene lignans isolated from Schisandra species: Schisantherin A, B, C, D, and E. The information presented is based on available preclinical data and aims to facilitate further research and development in the field of liver therapeutics.
Introduction
Schisantherins are a group of bioactive compounds extracted from the fruit of Schisandra, a plant with a long history of use in traditional medicine for treating liver ailments. Modern pharmacological studies have begun to elucidate the specific mechanisms by which these compounds exert their liver-protective effects. This document synthesizes current experimental data to compare the hepatoprotective efficacy of Schisantherin A, B, C, D, and E, focusing on their performance in preclinical models of liver injury and their underlying molecular pathways.
Experimental Methodologies
The hepatoprotective effects of Schisantherins have been evaluated using various in vivo and in vitro models. Below are detailed protocols for two commonly employed assays.
In Vivo Model: Chemically-Induced Liver Injury in Rodents
This model assesses the ability of a compound to protect the liver from damage induced by a hepatotoxin, such as carbon tetrachloride (CCl₄) or alcohol.
Protocol:
-
Animal Model: Male BALB/c mice (or other suitable rodent strain) are acclimatized for one week.
-
Induction of Liver Injury:
-
Alcohol-Induced Injury: Mice are fed an alcohol-containing liquid diet for a period of four weeks to induce alcoholic liver injury (ALI).[1]
-
CCl₄-Induced Injury: A single intraperitoneal injection of CCl₄ (e.g., 1 ml/kg body weight, diluted in olive oil) is administered to induce acute liver injury.
-
-
Treatment: Schisantherin compounds are administered orally (gavage) at specified doses (e.g., 100 or 200 mg/kg for Schisantherin A) for a designated period before or after the induction of injury.[1]
-
Sample Collection: 24 hours after the final dose of the toxin, blood samples are collected via retro-orbital puncture. Animals are then euthanized, and liver tissues are harvested.
-
Biochemical Analysis:
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial kits to assess liver function.[1]
-
Liver homogenates are prepared to measure markers of oxidative stress, including malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.
-
In Vitro Model: Cytotoxicity Assay in Human Liver Cells
This assay evaluates the ability of a compound to protect cultured liver cells from toxin-induced cell death.
Protocol:
-
Cell Culture: Human hepatocyte cell lines, such as HepG2 or L02, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Cytotoxicity: A hepatotoxic agent, such as D-galactosamine (D-GalN), is added to the cell culture medium at a concentration known to induce significant cell death (e.g., 40 mM D-GalN for L02 cells).[2]
-
Treatment: Cells are pre-treated with various concentrations of Schisantherin compounds for a specified duration (e.g., 12 hours) before the addition of the toxin.[2]
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan crystals formed are dissolved in a solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
-
-
Apoptosis and Oxidative Stress Markers: Cell lysates can be further analyzed for markers of apoptosis (e.g., Bax, Bcl-2) and oxidative stress (e.g., reactive oxygen species, MDA).
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the hepatoprotective effects of Schisantherin A, B, C, and D from various studies. Currently, there is a lack of specific quantitative data on the hepatoprotective activity of Schisantherin E in the reviewed literature.
Table 1: In Vivo Hepatoprotective Activity of Schisantherins
| Schisantherin | Animal Model | Toxin | Key Findings |
| Schisantherin A | Mice | Alcohol | - Dose-dependent reduction in serum ALT and AST levels.[1]- At 200 mg/kg, significantly reduced elevated MDA and MPO activity and increased GSH and SOD levels.[1] |
| Schisantherin A | Mice | Ischemia-Reperfusion | - Significantly preserved liver function and reduced histological damage.[3]- Decreased serum ALT, AST, and LDH levels.[3] |
| Schisantherin C | Mice | CCl₄ | - Ameliorated liver fibrosis.[4]- Decreased serum ALT, AST, and total bilirubin activities.[4] |
| Schisantherin D | Mice | Alcohol & CCl₄ | - Ameliorated fibrosis formation.[5]- Elevated serum glutathione (GSH) and reduced serum TGF-β1 levels.[5] |
Table 2: In Vitro Hepatoprotective Activity of Schisantherins
| Schisantherin | Cell Line | Toxin | Key Findings |
| Schisantherin A | HepG2, Hep3B, Huh7 | - | Exhibited cytotoxic activity against liver cancer cells with IC50 values of 6.65 µM (HepG2), 10.50 µM (Hep3B), and 10.72 µM (Huh7).[6] |
| Schisantherin B | L02 | D-GalN | - Significantly reversed the D-GalN-mediated decrease in cell viability.[2]- Inhibited D-GalN-induced apoptosis.[2]- Prevented oxidative damage by increasing GSH-Px and SOD activities and decreasing MDA content.[2] |
| Schisantherin D | HL-7702 | Ethanol & ET-1 | - Alleviated cell injury.[5]- Decreased the expression of ETBR.[5] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing hepatoprotective activity.
Signaling Pathways
Schisantherin A is known to exert its hepatoprotective effects by modulating inflammatory pathways. It has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response in the liver.[3][5]
Caption: Schisantherin A's inhibition of inflammatory pathways.
Schisantherin B primarily demonstrates its hepatoprotective activity by regulating apoptosis, or programmed cell death. It has been found to modulate the expression of key proteins in the apoptotic cascade, namely Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[2]
Caption: Schisantherin B's regulation of the apoptosis pathway.
Schisantherin C has been shown to combat liver fibrosis by regulating both lipid metabolism and inflammation. Its mechanism involves the inhibition of the NF-κB and p38/ERK MAPK signaling pathways.[4]
Caption: Schisantherin C's role in mitigating liver fibrosis.
Schisantherin D has been identified to play a role in ameliorating liver fibrosis by targeting the endothelin receptor B (ETBR). Its action leads to a decrease in the expression of ETBR and inhibits the secretion of extracellular matrix components.[5]
Information on the specific signaling pathways for the hepatoprotective effects of This compound is currently limited in the scientific literature. An early study from 1978 suggested it was not effective in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis, in contrast to Schisantherin A, B, C, and D. However, more recent and detailed studies are needed to confirm this and to explore its potential mechanisms of action.
Conclusion
The available evidence strongly supports the hepatoprotective properties of Schisantherin A, B, C, and D, each acting through distinct yet sometimes overlapping molecular mechanisms. Schisantherin A and C demonstrate potent anti-inflammatory effects by targeting the NF-κB and MAPK pathways. Schisantherin B appears to primarily exert its protective effects by modulating the intrinsic apoptosis pathway. Schisantherin D shows promise in combating liver fibrosis through the ETBR pathway.
While these findings are encouraging, there are notable gaps in the current research landscape. Direct comparative studies of all five Schisantherins under standardized in vivo and in vitro conditions are lacking. Furthermore, the hepatoprotective potential and mechanism of action of this compound remain largely unexplored. Future research should focus on head-to-head comparisons of these compounds to definitively establish their relative potencies and to further elucidate their therapeutic potential for various liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Bioactive Landscape of Dibenzocyclooctadiene Lignans: A Comparative Analysis of Schisantherin E
A comprehensive guide for researchers and drug development professionals on the bioactivity of Schisantherin E in comparison to other prominent dibenzocyclooctadiene lignans. This report synthesizes experimental data on the anti-inflammatory, antioxidant, and antiproliferative properties of these compounds, providing a valuable resource for identifying promising therapeutic candidates.
Dibenzocyclooctadiene lignans, a class of natural compounds predominantly found in plants of the Schisandraceae family, have garnered significant attention for their diverse and potent pharmacological activities. Among these, this compound is emerging as a compound of interest. This guide provides a comparative analysis of the bioactivity of this compound against other well-studied dibenzocyclooctadiene lignans, including Schisantherin A, Schisandrin A, Schisandrin B, Schisandrin C, Gomisin A, Gomisin G, and Gomisin N. The data presented herein is intended to aid researchers in navigating the therapeutic potential of this fascinating class of molecules.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and antiproliferative activities of this compound and other selected dibenzocyclooctadiene lignans. Direct comparison is facilitated by presenting data from studies employing similar experimental conditions where possible.
Anti-inflammatory Activity
The anti-inflammatory potential of dibenzocyclooctadiene lignans is often evaluated by their ability to inhibit the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
| Compound | Assay | Cell Line | Concentration | % Inhibition of NF-κB Activity | IC50 (µM) | Reference |
| (-)-Schisantherin E | NF-κB Inhibition | THP1-Blue™ | 10 µM | ~40% | - | [1] |
| Schisantherin A | NF-κB Inhibition | RAW 264.7 | 0.5, 2.5, 25 mg/L | Dose-dependent reduction in TNF-α, IL-6, NO, and PGE2 | - | [2] |
| Gomisin N | NF-κB Inhibition | THP1-Blue™ | 10 µM | ~75% | - | [3] |
| γ-Schisandrin | NF-κB Inhibition | THP1-Blue™ | 10 µM | ~60% | - | [3] |
| Gomisin J | NF-κB Inhibition | THP1-Blue™ | 10 µM | ~45% | - | [3] |
| Deoxyschisandrin | NF-κB Inhibition | THP1-Blue™ | 10 µM | ~40% | - | [3] |
Note: Direct IC50 value for this compound in NF-κB inhibition assay was not available in the reviewed literature. The percentage of inhibition provides a comparative measure of potency at a single concentration.
Antioxidant Activity
The cellular antioxidant activity (CAA) assay is a biologically relevant method to assess the antioxidant potential of compounds within a cellular environment. It measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
| Compound | Assay | Cell Line | CAA Value (µmol QE/100 µmol) | Reference |
| Schisandrin B | CAA | HepG2 | Data indicates antioxidant effects by increasing glutathione antioxidant response.[2] | [2] |
| Schisandrin C | CAA | - | Strong antioxidant activity reported (ORAC=12,000 μmol TE/g).[4] | [4] |
| Schisantherin A | Antioxidant assays | - | Confers antioxidant effects.[5] | [5] |
| Various Lignans | CAA | HepG2 | Extracts of S. sphenanthera, which contains this compound, exhibit strong antioxidant activity.[6][7] | [6][7] |
Antiproliferative Activity
The potential of dibenzocyclooctadiene lignans as anticancer agents has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Schisantherin A | HepG2 (Liver) | 6.65 | [7] |
| Hep3B (Liver) | 10.50 | [7] | |
| Huh7 (Liver) | 10.72 | [7] | |
| Schisantherin A | Leukemia & HeLa | Moderate cytotoxicity (IC50 = 55.1 µg/mL for leukemia) | [8] |
| Gomisin C (Schisantherin A) | A549 (Lung) | > 100 | [1] |
| Gomisin G | Leukemia & HeLa | High cytotoxicity (IC50 = 5.51 µg/mL for leukemia) | [8] |
| Benzoylgomisin Q | Leukemia & HeLa | Moderate cytotoxicity (IC50 = 61.2 µg/mL for both) | [8] |
Note: Antiproliferative data for this compound was not found in the reviewed comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the bioactivities of dibenzocyclooctadiene lignans.
Anti-inflammatory Activity: NF-κB Inhibition Assay in THP1-Blue™ Cells
This assay utilizes a genetically engineered human monocytic cell line (THP1-Blue™) that contains a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of NF-κB activation is quantified by a decrease in SEAP activity.
Materials:
-
THP1-Blue™ NF-κB reporter cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well plates
-
Test compounds (dibenzocyclooctadiene lignans) dissolved in DMSO
Procedure:
-
Cell Culture: Maintain THP1-Blue™ cells in RPMI 1640 medium.
-
Cell Plating: Seed cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well in a final volume of 100 µL.
-
Compound Treatment: Add the desired concentrations of the test lignans to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
Stimulation: After a pre-incubation period with the compounds (typically 1 hour), stimulate the cells with LPS (e.g., 100 ng/mL) to induce NF-κB activation. An unstimulated control should also be included.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of pre-warmed QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The inhibition of NF-κB activation is calculated as the percentage reduction in SEAP activity in treated cells compared to LPS-stimulated cells without treatment.[4][5][9]
Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a peroxyl radical generator.
Materials:
-
Human hepatocarcinoma (HepG2) or other suitable adherent cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) as a peroxyl radical initiator
-
Quercetin (as a standard antioxidant)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 6 x 10^4 cells/well).
-
Treatment: Remove the growth medium and wash the cells with PBS. Add 100 µL of medium containing the test lignans at various concentrations, along with DCFH-DA (final concentration of 25 µM). Include a vehicle control and quercetin standards.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Radical Initiation: Remove the treatment medium and wash the cells with PBS. Add 100 µL of the ABAP solution (final concentration of 600 µM) to all wells except for the blank wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as micromoles of quercetin equivalents (QE).[10][11][12][13]
Signaling Pathways and Experimental Workflows
The biological activities of dibenzocyclooctadiene lignans are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.
NF-κB and MAPK Signaling Pathways in Inflammation
Dibenzocyclooctadiene lignans have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the production of pro-inflammatory cytokines. Lignans can interfere with this cascade at various points.
Caption: Inhibition of NF-κB and MAPK pathways by lignans.
Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the bioactivity of novel compounds like this compound involves a systematic workflow, from extraction and isolation to in vitro and in vivo testing.
Caption: Workflow for lignan bioactivity screening.
Conclusion
The available data indicates that this compound possesses notable anti-inflammatory activity, comparable to other dibenzocyclooctadiene lignans. While direct comparative data on its antioxidant and antiproliferative effects are limited, the general trend for this class of compounds suggests potential in these areas as well. Further research is warranted to fully elucidate the bioactivity profile of this compound and to directly compare its efficacy against other prominent lignans in a standardized panel of assays. Such studies will be instrumental in identifying the most promising candidates for future drug development endeavors. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound and other dibenzocyclooctadiene lignans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. zen-bio.com [zen-bio.com]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for Schisantherin E Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of Schisantherin E: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established methodologies for the analysis of lignans in Schisandra chinensis and related species. While specific performance data for this compound may vary, this guide offers a robust framework for method selection and cross-validation.
Comparative Analysis of Quantitative Performance
The selection of an analytical method for the quantification of this compound is critical for ensuring the accuracy and reliability of experimental data in research and drug development. Both HPLC-UV and LC-MS/MS are powerful techniques, each with distinct advantages. HPLC-UV is a widely accessible and cost-effective method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.
The following table summarizes the key performance parameters of these two methods for the quantification of lignans structurally similar to this compound. This data provides a basis for comparison and aids in the selection of the most appropriate method for a given application.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | 0.5 - 10 ng/mL |
| Accuracy (Recovery) | 95% - 105% | 85% - 115% |
| Precision (RSD) | < 3% | < 15% |
Experimental Workflow for Cross-Validation
Cross-validation of analytical methods is a critical step to ensure data integrity and consistency between different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.
Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is adapted from established methods for the simultaneous determination of multiple lignans in Schisandra chinensis.[1][2]
a. Sample Preparation:
-
Accurately weigh and powder the dried fruit of Schisandra sp..
-
Transfer approximately 0.5 g of the powder to a conical flask.
-
Add 25 mL of methanol and perform ultrasonication for 30 minutes.
-
Cool the extract to room temperature and replenish the lost weight with methanol.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
b. Chromatographic Conditions:
-
Instrument: Agilent 1100 HPLC system or equivalent.[1]
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is typically used. A representative gradient is as follows: 0-20 min, 45-60% A; 20-35 min, 60-75% A; 35-45 min, 75-90% A.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 217 nm.[1]
-
Injection Volume: 10 µL.[1]
c. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations to establish a calibration curve.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at low, medium, and high concentrations.
-
Accuracy: Determine the recovery by spiking a blank matrix with known amounts of this compound.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods developed for the quantification of schisandrins and other lignans in biological and plant matrices.[3][4]
a. Sample Preparation:
-
For plant material, follow the same extraction procedure as for HPLC-UV.
-
For biological samples (e.g., plasma), perform a protein precipitation step. Mix 100 µL of plasma with 400 µL of acetonitrile containing an internal standard (e.g., diazepam).
-
Vortex the mixture for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm membrane filter before injection.
b. Chromatographic Conditions:
-
Instrument: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol (A) and water containing 0.1% formic acid (B). A typical gradient starts with a low percentage of A, which is gradually increased over the run.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a this compound standard.
-
Gas Temperatures and Flow Rates: Optimize the source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the most stable and intense product ion signal.
d. Method Validation:
The validation parameters (linearity, precision, accuracy, LOD, and LOQ) are assessed in a similar manner to the HPLC-UV method, but with the use of an internal standard to correct for matrix effects and variations in instrument response.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 3. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
Schisantherin E: A Comparative Analysis of In Vitro and In Vivo Efficacy
A notable gap in the scientific literature exists regarding the biological efficacy of Schisantherin E, a natural compound isolated from the fruits of Schisandra sphenanthera. While its counterparts, particularly Schisantherin A, have been the subject of numerous studies, this compound remains largely uncharacterized in terms of its pharmacological activity. This guide provides a comparative overview of the available data, highlighting the significant disparity in our understanding of these closely related lignans.
In Vitro vs. In Vivo Efficacy: A Tale of Two Molecules
Early research into the therapeutic potential of Schisandra lignans for liver diseases provided the first and, to date, one of the few pieces of evidence regarding this compound's efficacy. A 1978 study investigating the effects of various Schisantherins on chronic viral hepatitis found that this compound, along with deoxyschisandrin, was not effective in lowering serum glutamic-pyruvic transaminase levels in patients.[1] This contrasts sharply with the observed positive effects of Schisantherins A, B, C, and D in the same study.
Subsequent research has largely focused on the more promising lignans, leaving a significant void in the understanding of this compound's biological activity. While extensive in vitro and in vivo studies have elucidated the mechanisms of action and therapeutic potential of compounds like Schisantherin A in areas such as cancer, inflammation, and neuroprotection, similar data for this compound is conspicuously absent.
Quantitative Data Summary
The lack of research on this compound is reflected in the sparse quantitative data available. The following tables illustrate this disparity by comparing the available efficacy data for this compound with that of the well-studied Schisantherin A.
Table 1: In Vitro Efficacy Data
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Data Not Available | - | - | - |
| Schisantherin A | Cytotoxicity Assay | A549 (Lung Carcinoma) | 28.7 µM | |
| Cytotoxicity Assay | HCT116 (Colon Carcinoma) | 35.4 µM | ||
| Nitric Oxide Inhibition | RAW 264.7 (Macrophage) | 18.2 µM |
Table 2: In Vivo Efficacy Data
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| This compound | Human | Chronic Viral Hepatitis | Not Specified | Ineffective in lowering SGPT levels | [1] |
| Schisantherin A | Mice | Carrageenan-induced Paw Edema | 50 mg/kg | 45% reduction in paw edema | |
| Rats | Carbon Tetrachloride-induced Liver Injury | 20 mg/kg | Significant reduction in serum ALT and AST levels |
Experimental Protocols
Due to the absence of detailed experimental data for this compound, this section outlines a generalized protocol for assessing the in vitro cytotoxicity of a compound, which would be a typical first step in evaluating its potential efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The disparity in research focus is also evident in our understanding of the molecular mechanisms of these compounds. While signaling pathways affected by Schisantherin A are well-documented, no such information is available for this compound.
Below is a diagram illustrating a hypothetical workflow for the initial screening and subsequent investigation of Schisandra lignans, which may explain the current knowledge gap regarding this compound.
Conclusion
The available evidence, though limited, suggests that this compound possesses minimal to no efficacy, at least in the context of liver disease where it was first evaluated. The stark contrast between the wealth of data for Schisantherin A and the dearth of information for this compound underscores a clear divergence in research priorities, likely driven by the initial negative findings for the latter. While it is possible that this compound may exhibit other, as yet undiscovered, biological activities, the current body of scientific literature provides no evidence to support its efficacy. Further exploratory studies would be necessary to determine if this compound holds any therapeutic potential.
References
Head-to-head comparison of Schisantherin E and deoxyschisandrin bioactivity
A comprehensive analysis of the current scientific literature reveals a significant disparity in the documented bioactivities of Schisantherin E and deoxyschisandrin, two lignans isolated from plants of the Schisandra genus. While deoxyschisandrin has been the subject of extensive research, demonstrating a broad spectrum of pharmacological effects, data on the specific bioactivities of this compound remain limited.
This guide provides a comparative overview of the available experimental data on the anticancer and anti-inflammatory properties of these two compounds. Due to the scarcity of direct head-to-head studies, this comparison is based on data compiled from individual research articles.
Summary of Bioactivities
| Bioactivity Category | This compound | Deoxyschisandrin |
| Anticancer Activity | Limited data available. One study reported inactivity against HeLa cervical cancer cells. | Demonstrated cytotoxic effects against various cancer cell lines, including ovarian, bladder, and lung cancer. Induces cell cycle arrest and apoptosis. |
| Anti-inflammatory Activity | Mentioned as a constituent of plant extracts with anti-inflammatory properties, but specific activity data is lacking. | Exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. |
| Hepatoprotective Activity | Found to be ineffective in lowering serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis.[1] | Also found to be ineffective in the same study on lowering SGPT levels.[1] However, other studies suggest hepatoprotective effects through different mechanisms.[2] |
| Neuroprotective Activity | No significant data available. | Ameliorates memory impairment in mouse models of Alzheimer's disease.[3][4] |
| Other Activities | - | Antioxidant, antiviral, and antidiabetic effects have been reported.[2] |
Anticancer Bioactivity: A Tale of Two Lignans
Deoxyschisandrin has emerged as a promising candidate in anticancer research, with multiple studies detailing its cytotoxic effects and underlying mechanisms. In contrast, the anticancer potential of this compound is yet to be thoroughly investigated.
Deoxyschisandrin: A Multi-faceted Anticancer Agent
Deoxyschisandrin has been shown to inhibit the proliferation of various cancer cell lines. For instance, in human ovarian cancer cells (A2780, SKOV3, and OVCAR3), it induces G0/G1 phase cell cycle arrest.[2] This effect is mediated through the induction of reactive oxygen species (ROS), which in turn inhibits the PI3K/Akt signaling pathway.[2]
Table 1: Anticancer Activity of Deoxyschisandrin
| Cell Line | Cancer Type | IC50 Value | Reference |
| A2780 | Ovarian Cancer | 28.4 ± 2.1 µM | [2] |
| SKOV3 | Ovarian Cancer | 35.2 ± 3.5 µM | [2] |
| OVCAR3 | Ovarian Cancer | 41.3 ± 2.8 µM | [2] |
Furthermore, deoxyschisandrin has demonstrated the ability to inhibit the protumoral activity of tumor-associated macrophages (TAMs) by suppressing the expression of M2 phenotype markers and tumor-promoting factors such as MMP-9, RANTES, and VEGF.[2]
This compound: An Unexplored Frontier
Anti-inflammatory Properties: Deoxyschisandrin Takes the Lead
The anti-inflammatory effects of deoxyschisandrin are well-documented, with studies elucidating its impact on key inflammatory signaling pathways. Information on the specific anti-inflammatory activity of this compound remains largely anecdotal, often mentioned as a component of plant extracts with known anti-inflammatory use.
Deoxyschisandrin: A Potent Inhibitor of Inflammation
Deoxyschisandrin exerts its anti-inflammatory effects by modulating crucial signaling pathways, including NF-κB and MAPK. It has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglial cells.[6] In a mouse model of ulcerative colitis, deoxyschisandrin was found to alleviate symptoms by inhibiting inflammation, T-cell infiltration, and apoptosis in the colon.[7]
This compound: Limited Evidence
While this compound is a known constituent of Schisandra sphenanthera, a plant used in traditional medicine for its anti-inflammatory properties, direct experimental evidence of its specific anti-inflammatory activity is lacking.[8] Further research is required to isolate and evaluate the individual contribution of this compound to the overall anti-inflammatory effects of the plant extract.
Experimental Protocols
Anticancer Activity Assay (MTT Assay for Deoxyschisandrin)
Objective: To determine the cytotoxic effect of deoxyschisandrin on cancer cells.
Methodology:
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of deoxyschisandrin for 48 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of deoxyschisandrin that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]
Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
Objective: To evaluate the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., deoxyschisandrin) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Signaling Pathways
Deoxyschisandrin's Impact on Cancer Cell Signaling
Deoxyschisandrin's anticancer activity is linked to its ability to modulate intracellular signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Caption: Deoxyschisandrin induces ROS, inhibiting the PI3K/Akt pathway and leading to cell cycle arrest and apoptosis.
Anti-inflammatory Signaling Cascade Modulated by Deoxyschisandrin
Deoxyschisandrin mitigates inflammation by targeting the NF-κB and MAPK signaling pathways. Upon inflammatory stimuli, these pathways are activated, leading to the production of pro-inflammatory mediators. Deoxyschisandrin intervenes by inhibiting the activation of key proteins in these cascades.
Caption: Deoxyschisandrin inhibits the NF-κB and MAPK pathways to reduce pro-inflammatory mediator production.
Conclusion
The current scientific evidence strongly supports the multifaceted bioactivity of deoxyschisandrin, particularly in the realms of anticancer and anti-inflammatory research. Its mechanisms of action are being progressively elucidated, highlighting its potential as a therapeutic agent. In stark contrast, this compound remains a relatively enigmatic compound. While its presence in medicinally active plants is acknowledged, a clear understanding of its specific pharmacological properties is absent.
This comparative guide underscores the critical need for further research into the bioactivities of this compound. Such studies are essential to determine if it possesses any therapeutic potential, either independently or in synergy with other lignans, and to enable a more comprehensive and direct comparison with its well-studied counterpart, deoxyschisandrin. For researchers in drug discovery and development, deoxyschisandrin presents a more immediate and data-supported avenue for investigation, while this compound represents an opportunity for novel discoveries.
References
- 1. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyschizandrin isolated from the fruits of Schisandra chinensis ameliorates Aβ₁₋₄₂-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyschizandrin|lookchem [lookchem.com]
- 7. Deoxyschizandrin suppresses dss-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural 7,8-secolignans from Schisandra sphenanthera fruit potently inhibit SARS-CoV-2 3CLpro and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Schisantherin E: A Comparative Analysis in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among the plethora of natural compounds being investigated, lignans from Schisandra chinensis have emerged as promising candidates. This guide provides a comparative analysis of the neuroprotective effects of Schisandra lignans, with a focus on validating the potential of Schisantherin E, in two widely used neuronal cell line models: human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cells. Due to the limited direct experimental data on this compound, this guide draws comparisons from studies on structurally related lignans from Schisandra chinensis, such as Schisantherin A, and contrasts their effects with established neuroprotective agents, N-acetylcysteine (NAC) and Resveratrol.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from various studies, offering a comparative overview of the efficacy of Schisandra lignans and other neuroprotective compounds in mitigating neuronal damage induced by common stressors.
Table 1: Neuroprotective Effects in SH-SY5Y Cells
| Compound | Stressor | Concentration | Cell Viability (% of control) | ROS Reduction (% of stressed control) | Key Apoptotic Changes |
| Schisantherin A | 6-OHDA | 10 µM | Increased | Decreased | ↓ Cleaved Caspase-3, ↓ Bax/Bcl-2 ratio |
| Schisandra Lignans (mixed) | H₂O₂ | 10-200 µg/mL | Dose-dependent increase | Dose-dependent decrease | ↓ Cleaved PARP |
| N-acetylcysteine (NAC) [1][2] | H₂O₂ | 10 µM | Increased by ~35.5% (in combination with H-LIPEF) | Decreased | ↓ Caspase 3/7 activity, ↓ Cleaved PARP |
| N-acetylcysteine (NAC) | 6-OHDA | 1.25 mM | Increased | - | ↓ Caspase 3/7 activity |
Note: Data for Schisandra lignans are derived from studies on Schisantherin A and mixed lignan fractions. Direct quantitative comparison is challenging due to variations in experimental conditions.
Table 2: Neuroprotective Effects in PC12 Cells
| Compound | Stressor | Concentration | Cell Viability (% of control) | ROS Reduction (% of stressed control) | Key Apoptotic Changes |
| Schisandra Lignans (SCL) [3] | Hypoxia | 20-40 µM | Significantly increased | - | ↓ Apoptotic rate, ↓ Caspase-3, ↑ Bcl-2 |
| Resveratrol [4] | Oxygen-Glucose Deprivation | 5-25 µM | Increased to ~85-95% | Decreased | ↓ Caspase-3, ↓ Bax, ↑ Bcl-2 |
| Resveratrol [5] | Paraquat | 25-75 µM | Increased | Decreased | ↓ Apoptosis |
Note: SCL refers to Schisandra chinensis lignans. The data presented is a synthesis from multiple sources and direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere for 24 hours. Prior to inducing stress, cells are pre-treated with various concentrations of the test compounds (Schisandra lignans, NAC, or Resveratrol) for a specified duration (typically 1-24 hours). Subsequently, a neurotoxic stressor (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or oxygen-glucose deprivation) is introduced to induce neuronal damage.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the treatment period, the culture medium is removed.
-
MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.
-
Following treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
After incubation, the cells are washed again with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
ROS levels are expressed as a percentage of the fluorescence intensity of the stressed control group.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bax, Bcl-2, Cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using Graphviz (DOT language), illustrate the proposed neuroprotective signaling pathways of Schisandra lignans and a typical experimental workflow.
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protective effect of Schisandra chinensis lignans on hypoxia-induced PC12 cells and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-Resveratrol Protects Ischemic PC12 Cells by Inhibiting the Hypoxia Associated Transcription Factors and Increasing the Levels of Antioxidant Defense Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Comparative Analysis of Schisantherin E Content in Different Schisandra Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Schisantherin E content across various Schisandra species, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distribution and concentration of this bioactive lignan.
Quantitative Data on this compound Content
This compound is a notable dibenzocyclooctadiene lignan primarily identified in Schisandra sphenanthera. While extensive research has been conducted on the lignan profiles of various Schisandra species, quantitative data for this compound remains limited, with most studies focusing on more abundant lignans such as Schisandrin, Schisantherin A, and Schisantherin B.
The following table summarizes the available quantitative data for this compound and other related Schisantherins in different Schisandra species. It is important to note that direct comparative studies quantifying this compound across a wide range of species are scarce. The data presented is compiled from individual studies and highlights the current state of knowledge.
| Schisandra Species | Part Analyzed | This compound Content (mg/100g DW) | Other Relevant Lignan Content (mg/100g DW) | Reference |
| Schisandra sphenanthera | Fruit | Data not explicitly quantified in comparative studies, but identified as a constituent. | Schisantherin A, Schisantherin B, and Schisantherin C are significantly higher in S. sphenanthera compared to S. chinensis.[1] Anwulignan and Schisantherin A are considered characteristic markers for this species. | [1] |
| Schisandra chinensis | Fruit | Not typically detected or reported in significant amounts. | Contains a variety of other lignans like Schisandrin, Gomisin A, and Schisantherin A and B, but generally in different proportions compared to S. sphenanthera.[2] | [2] |
| Schisandra rubriflora | Fruit | Not reported. | Schisantherin A: up to 226.80 (in leaves); Schisantherin B: up to 291.47 (in leaves). | |
| Schisandra henryi | Leaf & In Vitro Culture | Not reported. | Schisantherin A: 61.65 (leaves), 73.16 (in vitro); Schisantherin B: 361.24 (leaves), 390.16 (in vitro). |
Note: DW = Dry Weight. The absence of data for this compound in many species does not definitively confirm its absence but rather reflects the focus of the cited studies on other compounds.
Experimental Protocols
The quantification of this compound and other lignans in Schisandra species is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). Below are detailed methodologies representative of the techniques used in the field.
Sample Preparation: Ultrasonic Extraction
A common method for extracting lignans from the dried and powdered fruits of Schisandra is ultrasonic extraction.
-
Sample Weight: Accurately weigh approximately 0.3 g of the powdered sample.
-
Extraction Solvent: Add 25 mL of methanol to the sample in a volumetric flask.
-
Extraction Process: Sonicate the mixture for 20 minutes at room temperature.
-
Final Volume Adjustment: After extraction, add methanol to compensate for any volume loss.
-
Filtration: Centrifuge the supernatant at 14,000 g for 10 minutes and filter through a 0.22 µm membrane before injection into the HPLC system.
Chromatographic Analysis: HPLC-UV
-
Instrumentation: An Agilent 1100 HPLC system (or equivalent) equipped with a UV detector.
-
Column: Elite ODS C18 column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-30 min, 10-50% A; 30-32 min, 50-60% A; 32-57 min, 60-85% A; 57-60 min, 85-100% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 217 nm or 250 nm.[1]
-
Injection Volume: 10 µL.
-
Quantification: External standard method using a certified reference standard of this compound.
Advanced Analysis: UPLC-Q-TOF/MS
For more sensitive and specific quantification, especially in complex matrices, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry is employed.
-
Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer.
-
Column: A suitable C18 column for UPLC.
-
Mobile Phase: Similar gradient elution as HPLC, but with UPLC-grade solvents and potentially the addition of a modifier like formic acid to improve ionization.
-
Ionization Mode: Positive ion mode is often used for the detection of lignans.[1]
-
Data Acquisition: Identification is based on retention times and mass spectrometry data (both primary and secondary MS) compared to a reference standard and a database.
Signaling Pathways and Biological Activity
While direct studies on the signaling pathways specifically modulated by this compound are limited, the biological activities of structurally similar lignans, such as Schisantherin A, provide valuable insights. Schisantherins are known for their anti-inflammatory and hepatoprotective effects.[3][4] These effects are often mediated through the regulation of key signaling pathways.
Based on the known mechanisms of other schisantherins, a plausible signaling pathway for the anti-inflammatory action of this compound is illustrated below. It is hypothesized that this compound may inhibit the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][5]
Caption: Inferred anti-inflammatory signaling pathway of this compound.
The diagram above illustrates the hypothesized mechanism where this compound may inhibit the inflammatory response by blocking the activation of the MAPK and NF-κB pathways, thereby reducing the expression of pro-inflammatory genes. This proposed pathway is based on the known actions of other closely related lignans.[4][5]
Conclusion
This compound is a key lignan primarily found in Schisandra sphenanthera. While comprehensive quantitative comparisons with other Schisandra species are not yet widely available, the existing data suggest a species-specific distribution. The established analytical protocols, particularly HPLC and UHPLC-MS, provide robust methods for its quantification. Further research is warranted to fully elucidate the quantitative presence of this compound across the Schisandra genus and to confirm its specific biological activities and underlying molecular mechanisms. This will be crucial for the quality control of medicinal preparations and the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Schisantherin E with Natural Compounds: A Comparative Guide
Initial investigations into the synergistic effects of Schisantherin E with other natural compounds reveal a significant gap in the current scientific literature. Extensive searches for experimental data on the combination of this compound with phytochemicals such as curcumin and resveratrol have not yielded specific studies demonstrating synergistic interactions. The available research landscape primarily focuses on the pharmacological properties of other lignans from the Schisandra genus, notably Schisantherin A, or the effects of the whole plant extract.
This guide, therefore, serves to highlight the absence of evidence for the synergistic potential of this compound and underscores the need for further research in this area. While direct comparisons of this compound's synergistic performance are not possible at this time, this document will provide an overview of the known biological activities of the closely related compound, Schisantherin A, and the well-documented synergistic potential of prominent natural compounds like curcumin and resveratrol with other agents. This contextual information aims to provide a framework for future research endeavors in this field.
Schisantherin A: A Proxy for Understanding Potential Bioactivities
Given the lack of data on this compound, we turn to its more extensively studied counterpart, Schisantherin A, to infer potential areas of biological activity where synergistic interactions could be explored. Schisantherin A has been shown to possess a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and anti-cancer properties.
Key Pharmacological Activities of Schisantherin A:
-
Anti-inflammatory Effects: Schisantherin A has been demonstrated to inhibit the production of pro-inflammatory mediators. It can suppress the activation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[1].
-
Antioxidant Properties: This lignan enhances the body's antioxidant capacity by modulating pathways like the Nrf2/Keap1/ARE signaling pathway. This action helps in mitigating oxidative stress, which is implicated in various chronic diseases[2].
-
Anti-cancer Activity: In vitro and in vivo studies have indicated that Schisantherin A can inhibit the proliferation of various cancer cells, including hepatocellular carcinoma and gastric cancer. Its mechanisms of action include inducing apoptosis and cell cycle arrest, and regulating cancer cell metabolism[3][4][5]. One study showed its cytotoxic activity against liver cancer cells with IC50 values of 6.65 µM (HepG2), 10.50 µM (Hep3B), and 10.72 µM (Huh7)[6].
Potential for Synergy: Curcumin and Resveratrol
Curcumin, the active component of turmeric, and resveratrol, a polyphenol found in grapes and berries, are two of the most widely researched natural compounds for their synergistic effects in combination with other therapeutic agents.
Curcumin:
Curcumin has been shown to act synergistically with various compounds to enhance their therapeutic efficacy. These synergistic interactions often lead to improved anti-inflammatory and anti-cancer effects. The mechanisms behind curcumin's synergistic potential are multifaceted and include the modulation of multiple signaling pathways.
Resveratrol:
Similarly, resveratrol has demonstrated synergistic effects when combined with other natural compounds and conventional drugs. These combinations have been shown to inhibit cancer cell growth and induce apoptosis more effectively than the individual agents alone.
Future Directions and Research Opportunities
The absence of research on the synergistic effects of this compound presents a clear opportunity for future investigation. Researchers and drug development professionals are encouraged to explore the potential of this compound in combination with well-characterized natural compounds like curcumin and resveratrol. Such studies would be crucial in determining if this compound can contribute to combination therapies for various diseases, potentially leading to enhanced therapeutic outcomes and reduced side effects.
Experimental Protocols for Investigating Synergy
While no specific protocols for this compound combinations exist, the following outlines a general experimental workflow for assessing the synergistic effects of natural compounds.
Caption: A generalized workflow for evaluating the synergistic effects of natural compounds.
Signaling Pathways Potentially Modulated by Synergistic Combinations
Based on the known activities of Schisantherin A and the common mechanisms of synergistic interactions of natural compounds, several signaling pathways are prime candidates for investigation in future studies on this compound combinations.
Caption: Potential signaling pathways modulated by synergistic combinations of natural compounds.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 4. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A induces ferroptosis in non-small cell lung cancer through activation of the YAP/ACSL4/TfR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Schisantherin E in a Laboratory Setting
Essential Safety and Handling Protocols
Before beginning any work with Schisantherin E, it is imperative to consult the compound's Safety Data Sheet (SDS) if available, or a similar data sheet for a related compound like Schisantherin A. General safety precautions include working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following steps outline a best-practice protocol for its collection and disposal:
-
Segregation of Waste: All waste materials contaminated with this compound, including unused compound, solutions, contaminated pipette tips, gloves, and empty containers, should be segregated from general laboratory trash.
-
Waste Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents used.
-
Collection of Solid Waste: Solid waste such as contaminated gloves, paper towels, and pipette tips should be placed directly into the designated solid hazardous waste container.
-
Collection of Liquid Waste: Solutions containing this compound should be collected in a separate, sealed liquid hazardous waste container. It is crucial to segregate halogenated and non-halogenated solvent waste into different containers.
-
Container Management: Waste containers must be kept closed at all times except when adding waste. Do not overfill containers; they should be filled to no more than 80% capacity to prevent spills.
-
Storage: Store the hazardous waste containers in a designated and secure area, away from general laboratory traffic and incompatible chemicals.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department. EHS personnel are trained in the proper handling and final disposal of hazardous chemical waste.
Under no circumstances should this compound or its solutions be disposed of down the drain.
Key Data for Handling and Disposal
For quick reference, the following table summarizes important information about this compound relevant to its safe handling and disposal.
| Property | Information |
| Chemical Class | Lignan, Natural Product |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] |
| Storage (Pure Compound) | 4°C, protect from light.[2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light).[2] |
| Primary Hazard | Assumed to be hazardous; handle with care as with any investigational compound. |
| Disposal Method | Collection as hazardous chemical waste for EHS pickup. |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and action steps for handling this compound waste in the laboratory.
This compound Disposal Workflow
By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory.
References
Personal protective equipment for handling Schisantherin E
Essential Safety and Handling Guide for Schisantherin E
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The information presented here is based on the SDS for the closely related compound, Schisantherin A, and general laboratory safety guidelines.[1] It is crucial to consult the supplier-specific SDS for this compound if available and to conduct a thorough risk assessment before beginning any work.
Hazard Identification and Classification
The following table summarizes the potential hazards associated with Schisantherin A, which may be similar for this compound.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles or glasses with side shields. | Protects against splashes of chemical solutions that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation.[1][2][3] |
| Skin and Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
Handling, Storage, and Disposal
Proper logistical planning for handling, storage, and disposal is essential for laboratory safety and compliance.
| Aspect | Procedure |
| Safe Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage for the solid compound is at 4°C, protected from light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Contaminated materials should be treated as hazardous waste. |
Operational Workflows
The following diagrams illustrate the standard procedures for handling this compound and the appropriate response in case of an emergency.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
